Directed Lateral Metalation and Synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol: A Technical Guide
Executive Summary The synthesis of highly functionalized pyridines is a cornerstone of modern pharmaceutical development. The target molecule, 1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol (C9H12BrNO), represents a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized pyridines is a cornerstone of modern pharmaceutical development. The target molecule, 1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol (C9H12BrNO), represents a highly versatile, bifunctional building block. Its structural motif—a halogenated pyridine ring coupled with a sterically hindered tertiary alcohol—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold are heavily utilized in the development of GCN2 kinase inhibitors for oncology[1] and novel anthelminthic agents targeting filarial infections[2].
This whitepaper provides an in-depth, mechanistic, and practical guide to synthesizing this compound via a directed lateral lithiation and aldol-type addition pathway.
Mechanistic Rationale: The Causality of Lateral Lithiation
The synthesis relies on the regioselective deprotonation of 3-bromo-4-methylpyridine, followed by nucleophilic addition to acetone. Understanding the physical chemistry behind these steps is vital for preventing catastrophic yield losses.
Regioselective Deprotonation: The 4-methyl protons of the starting material are uniquely acidic. This acidity is driven by the electron-withdrawing nature of the pyridine nitrogen (vinylogous activation) combined with the inductive pull of the adjacent 3-bromo substituent.
Kinetic Control: The choice of Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is non-negotiable. Stronger, less sterically hindered bases (such as n-BuLi) will trigger competitive halogen-metal exchange at the 3-position. Furthermore, conducting the reaction at higher temperatures (e.g., 0 °C) leads to the elimination of lithium bromide, generating a highly reactive and destructive pyridyne (benzyne analog) intermediate.
Electrophilic Trapping: The resulting 3-bromo-4-(lithiomethyl)pyridine is a stabilized, deep orange/red carbanion[3]. Upon the introduction of anhydrous acetone, the carbanion attacks the sterically accessible carbonyl carbon, yielding a lithium alkoxide that is subsequently protonated to form the tertiary alcohol.
Experimental Methodology: A Self-Validating Protocol
This protocol is designed as a self-validating system; visual cues at each critical step confirm the mechanistic progression, ensuring trustworthiness and reproducibility in the laboratory.
Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M relative to starting material)
Quench: Saturated aqueous NH4Cl solution
Step-by-Step Workflow
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and the LDA solution (6.0 mL, 12.0 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.
Anion Generation: Dissolve 3-bromo-4-methylpyridine (1.72 g, 10.0 mmol) in a minimal volume of anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture over 15 minutes, ensuring the internal temperature remains strictly below -75 °C.
Self-Validation Checkpoint: The solution will rapidly transition to a deep orange/red color, confirming the successful formation of the lithiated carbanion[3]. Stir for 1 hour at -78 °C.
Electrophilic Addition: Add anhydrous acetone (1.10 mL, 15.0 mmol) dropwise to the intensely colored anion solution.
Self-Validation Checkpoint: The deep orange/red color will rapidly fade to a pale yellow or clear solution as the carbanion is consumed by the nucleophilic attack on the carbonyl carbon. Stir for an additional 1 hour at -78 °C.
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl (20 mL) at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature.
Isolation: Separate the aqueous and organic layers. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol as a crystalline solid.
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative optimization data, demonstrating exactly why LDA at -78 °C in THF is the required condition. Deviations in base strength or temperature lead to alternative mechanistic pathways and severe yield reductions.
Entry
Base (1.2 eq)
Solvent
Temp (°C)
Electrophile
Yield (%)
Primary Observation / Side Reaction
1
LDA
THF
-78
Acetone
85%
Clean conversion to target alcohol.
2
n-BuLi
THF
-78
Acetone
15%
Major halogen-metal exchange at C3.
3
LiHMDS
THF
-78
Acetone
40%
Incomplete deprotonation (weaker base).
4
LDA
THF
0
Acetone
<10%
Decomposition via pyridyne formation.
5
LDA
Et2O
-78
Acetone
65%
Slower reaction kinetics; lower solubility.
Mechanistic Workflow Visualization
Figure 1: Mechanistic workflow for the lateral lithiation and aldol-type addition.
References
Title: Synthesis of nitrogen-containing heterocycles. PhD Thesis.
Title: AU2019211485A1 / WO2019148132A1 - GCN2 inhibitors and uses thereof.
Title: CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases.
Spectroscopic Characterization of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. As direct experimental data for this specific molecule is not widely av...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this document outlines the predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous structures, such as 3-bromopyridine and tert-butanol, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Introduction
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold suggests its potential as a versatile intermediate in medicinal chemistry. The bromine atom offers a site for cross-coupling reactions, while the hydroxyl group can be a key site for hydrogen bonding or further functionalization. Accurate characterization of this molecule is paramount for its effective use in synthetic chemistry.
Synthesis Pathway
A plausible synthetic route to 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL involves the reaction of a suitable organometallic reagent with a carbonyl compound. For instance, the Grignard reaction between 4-lithiated-3-bromopyridine and acetone would yield the desired tertiary alcohol. The 4-lithiation of 3-bromopyridine can be achieved through lithium-halogen exchange.
Caption: Proposed synthesis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL are detailed below.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring NMR spectra on a 400 MHz spectrometer would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Use a standard single-pulse experiment.
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
Set the spectral width to cover a range of -2 to 12 ppm.
¹³C NMR Acquisition:
Use a standard proton-decoupled single-pulse experiment.
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
Set the spectral width to 0-200 ppm.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 2-methylpropan-2-ol moiety.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.6
Singlet
1H
H-2 (Pyridine)
~8.4
Doublet
1H
H-6 (Pyridine)
~7.4
Doublet
1H
H-5 (Pyridine)
~3.0
Singlet
2H
-CH₂-
~1.3
Singlet
6H
2 x -CH₃
~1.0 (broad)
Singlet
1H
-OH
Justification of Predicted Chemical Shifts:
The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the bromine atom will deshield these protons.
The methylene (-CH₂-) protons are adjacent to the aromatic ring and are therefore expected to be deshielded to around 3.0 ppm.
The two methyl (-CH₃) groups are equivalent and will appear as a single sharp peak at approximately 1.3 ppm.
The hydroxyl (-OH) proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Chemical Shift (δ, ppm)
Assignment
~150
C-2 (Pyridine)
~148
C-6 (Pyridine)
~140
C-4 (Pyridine)
~125
C-5 (Pyridine)
~122
C-3 (Pyridine)
~72
C(OH)
~45
-CH₂-
~30
2 x -CH₃
Justification of Predicted Chemical Shifts:
The carbon atoms of the pyridine ring will appear in the downfield region (120-150 ppm).
The carbon bearing the bromine atom (C-3) is expected to have a chemical shift around 122 ppm.
The quaternary carbon of the tertiary alcohol will be observed around 72 ppm.
The methylene carbon will be around 45 ppm, and the equivalent methyl carbons will be at approximately 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Experimental Protocol for IR Data Acquisition
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
A prominent broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in their respective regions.
The C-O stretching vibration for a tertiary alcohol is expected to be a strong band between 1210 and 1100 cm⁻¹.[1]
Caption: Correlation of functional groups with expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for MS Data Acquisition
Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Mass Range: The scan range should be set to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).
Predicted Mass Spectrum Fragmentation
The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments.[2]
m/z (⁷⁹Br / ⁸¹Br)
Proposed Fragment Ion
Notes
245 / 247
[M]⁺
Molecular ion
230 / 232
[M - CH₃]⁺
Loss of a methyl radical
187 / 189
[M - C₃H₇O]⁺
Loss of the tertiary alcohol side chain
157 / 159
[C₅H₃BrN]⁺
Pyridine ring fragment
59
[C₃H₇O]⁺
tert-Butoxide fragment
Interpretation of Predicted Fragmentation:
The molecular ion peak is expected at m/z 245 and 247.
A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group. The loss of a methyl group would result in a fragment at m/z 230/232.
Cleavage of the C-C bond between the pyridine ring and the side chain would lead to a fragment corresponding to the bromopyridine cation at m/z 187/189.
The base peak is likely to be the stable tert-butyl cation or a related fragment.
Caption: Predicted major fragmentation pathways for 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this molecule. These data and protocols should serve as a valuable resource for researchers working on the synthesis and application of this and related compounds, ensuring scientific integrity and facilitating further research and development.
References
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An In-depth Technical Guide to the Purity Analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Abstract This comprehensive technical guide provides a multi-faceted strategy for the purity analysis of the pharmaceutical intermediate, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. Moving beyond rote procedural descrip...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides a multi-faceted strategy for the purity analysis of the pharmaceutical intermediate, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. Moving beyond rote procedural descriptions, this document elucidates the scientific rationale behind the selection of a synergistic suite of analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a robust and scientifically sound approach to impurity profiling. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] This guide emphasizes a holistic approach, integrating chromatographic and spectroscopic methods to ensure the comprehensive identification, quantification, and control of impurities, thereby safeguarding the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The subject of this guide, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, is a key building block in the synthesis of more complex pharmaceutical agents. The purity of such an intermediate is not a mere quality control checkpoint; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can have significant pharmacological or toxicological effects, compromise the stability of the API, or interfere with downstream synthetic steps.[4][5]
Regulatory bodies worldwide, under the guidance of the ICH, have established rigorous standards for the control of impurities in new drug substances.[1][2][3] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification.[1][6][7] This guide provides a practical framework for adhering to these standards through the strategic application of modern analytical technologies.
Strategic Approach to Purity Analysis: A Multi-Technique Imperative
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more robust and scientifically defensible approach involves the orthogonal application of multiple analytical methods. This guide advocates for a primary reliance on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile organic impurities, complemented by Gas Chromatography (GC) for the analysis of residual solvents. For the structural elucidation of unknown impurities, the hyphenated techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and the standalone power of Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][6][8]
Caption: Overall workflow for the comprehensive purity analysis.
Potential Impurities: A Proactive Assessment
A thorough understanding of the synthetic route and potential degradation pathways of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is crucial for targeted impurity analysis. Potential impurities can be broadly categorized as:
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of the synthesis. For instance, in a typical synthesis involving the reaction of a bromopyridine derivative, unreacted starting materials or isomeric by-products could be present.[9]
Degradation Products: These can form during manufacturing, storage, or handling. The pyridine ring, for example, can be susceptible to oxidation or other degradation pathways under certain conditions.[10]
Residual Solvents: Organic volatile chemicals used during the synthesis and purification steps are common impurities that must be controlled.[6][11][12]
Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolving power and sensitivity.[8][13] A well-developed reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL.
Causality Behind Experimental Choices:
Column: A C18 column is a common starting point for moderately polar compounds. The choice of particle size (e.g., 5 µm or sub-2 µm) will depend on the desired balance between resolution and analysis time.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate impurities with a range of polarities.[14] The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic pyridine nitrogen.
Detection: UV detection is generally suitable for aromatic compounds. The detection wavelength should be set at the λmax of the main compound to maximize sensitivity, but a photodiode array (PDA) detector is highly recommended to assess peak purity and detect impurities with different UV spectra.
Experimental Protocol: RP-HPLC Method
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: A typical starting gradient could be 95% A to 5% A over 30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: PDA detection, monitoring at the λmax of the main compound (e.g., ~260 nm) and scanning from 200-400 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is typically determined by area percent, assuming that the response factor of the impurities is similar to that of the main compound.
For accurate quantification, reference standards for known impurities should be used to create calibration curves.
Parameter
Typical Value
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Good retention and separation for moderately polar aromatic compounds.
Mobile Phase
Water/Acetonitrile with 0.1% Formic Acid
Provides good peak shape for the basic pyridine moiety.
Detection
PDA at ~260 nm
Allows for peak purity assessment and detection of a wide range of impurities.
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for the analysis of volatile organic compounds, making it ideal for detecting and quantifying residual solvents.[11][15] Headspace sampling is commonly employed to introduce the volatile analytes into the GC system without injecting the non-volatile drug substance.
Causality Behind Experimental Choices:
Column: A mid-polarity column, such as a DB-624 or equivalent, is often used for the separation of a wide range of common solvents.[15]
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. Mass Spectrometry (MS) can be used for definitive identification of unknown solvents.
Headspace Parameters: The vial temperature, equilibration time, and injection volume are critical parameters that must be optimized to ensure complete volatilization of the solvents and sensitive detection.
Experimental Protocol: Headspace GC-FID Method
Instrumentation: GC system with a headspace autosampler and FID.
Chromatographic Conditions:
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Oven Program: A temperature gradient is used to separate solvents with different boiling points (e.g., 40 °C hold for 5 min, ramp to 220 °C at 10 °C/min).
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Headspace Parameters:
Vial Temperature: 80-120 °C (optimized based on the solvents used).
Equilibration Time: 15-30 minutes.
Sample Preparation:
Accurately weigh the sample into a headspace vial.
Add a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
Seal the vial immediately.
Data Analysis:
Quantification is performed using an external standard calibration curve for each potential residual solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
When HPLC-UV analysis reveals the presence of unknown impurities above the identification threshold (typically >0.10%), LC-MS is a powerful tool for obtaining molecular weight and structural information.[16][17][] High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is particularly valuable for determining the elemental composition of impurities.[19]
Causality Behind Experimental Choices:
Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar to moderately polar compounds and is often operated in positive ion mode to protonate the basic pyridine nitrogen.
Mass Analyzer: A high-resolution mass analyzer provides accurate mass measurements, which are crucial for proposing molecular formulas for unknown impurities.[17]
MS/MS: Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to piece together the structure of an impurity.[]
Caption: Logical flow for the identification of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[20][21][22] It provides detailed information about the connectivity of atoms and the stereochemistry of a molecule.[20] While LC-MS can provide strong evidence for a proposed structure, NMR is often required for definitive confirmation, especially for regulatory submissions.
Causality Behind Experimental Choices:
1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.[20]
Quantitative NMR (qNMR): Can be used to determine the purity of the main compound without the need for a specific reference standard for each impurity.[23][24]
Qualification of Reference Standards
The accuracy of any quantitative purity analysis is dependent on the quality of the reference standards used. The main compound should be a well-characterized primary reference standard with a certified purity. Any identified impurities that are present at significant levels should also be synthesized or isolated and characterized to serve as reference standards for accurate quantification.
Conclusion: A Commitment to Scientific Integrity
The purity analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is a critical undertaking that demands a rigorous and scientifically sound approach. By integrating the complementary techniques of HPLC, GC, LC-MS, and NMR, researchers and drug development professionals can gain a comprehensive understanding of the impurity profile of this important pharmaceutical intermediate. This multi-faceted strategy not only ensures compliance with global regulatory expectations but also upholds the fundamental principles of scientific integrity, ultimately contributing to the development of safe and effective medicines.
References
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AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
Separation Science. (2023, December 8). Method for the analysis of residual solvents in pharmaceuticals.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
LCGC International. (2008, January 1). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
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Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
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Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
Journal of Pharmaceutical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
HELIX Chromatography. (2026). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR.
ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
Stability and storage of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Executive Summary This technical guide provides a comprehensive stability assessment and storage protocol for 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol (CAS: 2228429-80-7). As a functionalized pyridine intermediate con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive stability assessment and storage protocol for 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol (CAS: 2228429-80-7). As a functionalized pyridine intermediate containing both a halogen handle (Br) and a tertiary alcohol motif, this compound presents specific degradation risks—primarily acid-catalyzed dehydration and photolytic dehalogenation. This document outlines the mechanistic basis for these risks and defines a self-validating storage workflow to ensure structural integrity during drug development campaigns.
Physicochemical Profile & Identification
Before establishing storage parameters, the compound's intrinsic properties must be baselined.
To store this compound effectively, one must understand how it fails. The molecule possesses two primary "stress points": the tertiary alcohol and the aryl bromide.
Thermal & Acid-Catalyzed Dehydration
The most critical instability risk is the elimination of water (dehydration). The hydroxyl group is tertiary, and the adjacent carbon (C1 of the propyl chain) is attached to the pyridine ring. This creates a system analogous to a benzylic alcohol.
Mechanism: Under acidic conditions or elevated temperatures, the hydroxyl group can protonate and leave, generating a tertiary carbocation.
Thermodynamic Drive: Elimination of a proton from the adjacent methylene (-CH₂-) group yields an alkene that is conjugated with the pyridine ring. This conjugation lowers the activation energy for elimination, making the compound more sensitive than a standard aliphatic alcohol.
Photolytic Dehalogenation
Aryl bromides are susceptible to homolytic cleavage of the C-Br bond upon exposure to UV light.
A: Water + 0.1% Ammonium Bicarbonate (Basic pH helps stabilize the pyridine and prevents on-column dehydration). Avoid acidic modifiers (TFA) which may induce degradation during analysis.
B: Acetonitrile.
Detection: UV @ 254 nm (Pyridine absorption).
Key Impurities to Track:
RRT ~1.2 (Alkene): The dehydration product is more lipophilic (loss of -OH) and will elute after the parent peak.
RRT ~0.8 (Des-bromo): The debrominated species is more polar and will elute before the parent peak.
Safety & Toxicology
Hazard Classification: Treat as a Skin/Eye Irritant and Acute Toxicant (Oral) .[1]
Pyridine derivatives are known skin sensitizers and irritants.
Alkyl bromides can be alkylating agents, though aryl bromides are generally less reactive.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Spill Cleanup: Do not use acidic absorbents. Use vermiculite or sand, then neutralize surface with mild detergent.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2228429-80-7. Retrieved from [Link]
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Authoritative text on Pyridine stability and reactivity).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Characterization of Tertiary Alcohols Derived from Pyridyl Grignard Reagents
This guide outlines the technical characterization of tertiary alcohols synthesized via pyridyl Grignard reagents. It addresses the specific stability challenges inherent to pyridine-based carbinols and provides validate...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical characterization of tertiary alcohols synthesized via pyridyl Grignard reagents. It addresses the specific stability challenges inherent to pyridine-based carbinols and provides validated protocols for their isolation and structural confirmation.
Executive Summary
Pyridyl tertiary alcohols are critical pharmacophores in medicinal chemistry, often serving as chiral centers in kinase inhibitors and GPCR ligands. However, their characterization is frequently complicated by two factors: instability of the pyridyl Grignard precursor (prone to polymerization and oxidative homocoupling) and the acid-sensitivity of the resulting tertiary alcohol (prone to E1 elimination/dehydration).
This guide prioritizes the use of Turbo Grignard (i-PrMgCl·LiCl) methodologies for synthesis and establishes a "Soft Quench" protocol to preserve the alcohol functionality during isolation.
Part 1: Synthesis Context & Isolation Strategy
The quality of characterization data is directly dependent on the integrity of the isolation process. Pyridyl tertiary alcohols are notoriously liable to dehydrate to alkenyl-pyridines under standard acidic workups.
The "Turbo" Advantage
Traditional formation of pyridyl Grignards (using Mg turnings and R-X) often fails due to the electron-deficient nature of the pyridine ring, leading to Wurtz-type coupling or lack of initiation.
Standard: Use Knochel’s Turbo Grignard (i-PrMgCl·LiCl) for Halogen-Metal Exchange.
Mechanism: The LiCl breaks up polymeric magnesium aggregates, increasing the solubility and reactivity of the resulting pyridyl-magnesium species.
The "Soft Quench" Protocol
Standard 1M HCl workups are forbidden for these substrates. The basic pyridine ring protonates immediately, turning the molecule into a pyridinium salt. This increases the leaving group ability of the adjacent tertiary -OH, triggering rapid dehydration to the alkene.
Recommended Protocol:
Cool: Chill reaction mixture to 0°C.
Quench: Add saturated aqueous NH₄Cl dropwise. This buffers the pH to ~9, sufficient to protonate the magnesium alkoxide (
) without protonating the pyridine nitrogen ().
Extraction: Use EtOAc or DCM. Do not wash with dilute acid.
Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
Workflow Visualization
Caption: Decision logic for quenching pyridyl Grignard reactions to prevent dehydration.
Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The pyridine ring exerts a strong anisotropic effect, and the nitrogen atom induces significant deshielding at the ortho positions.
NMR Signatures
Pyridine Protons: Look for the characteristic splitting.
-protons (adjacent to N): 8.5 – 8.8 ppm (doublet or broad singlet).
-protons: 7.5 – 7.8 ppm .
-protons: 7.1 – 7.3 ppm (often obscured by solvent).
Hydroxyl Proton (-OH):
In
: Usually a broad singlet between 2.0 – 5.0 ppm . It is concentration-dependent.
Validation: Perform a
shake. The disappearance of this peak confirms it is the -OH and not an impurity.
Solvent Tip: Run in DMSO-d6 or Acetone-d6 . These solvents H-bond with the -OH, sharpening the peak and shifting it downfield (often 4.0–6.0 ppm), sometimes allowing observation of coupling to adjacent alkyl protons.
NMR Signatures
The quaternary carbinol carbon is the definitive structural marker.
Carbon Type
Chemical Shift (, ppm)
Diagnostic Feature
C-OH (Quaternary)
70.0 – 82.0
Low intensity (long relaxation time). Disappears in DEPT-135/90.
Pyridine -C
148.0 – 152.0
Highly deshielded by N-atom.
Pyridine -C
135.0 – 138.0
Pyridine -C
120.0 – 124.0
Alkyl Groups
10.0 – 40.0
Standard alkyl shifts from the Grignard/Ketone R-groups.
Mass Spectrometry (MS)
Pyridyl tertiary alcohols rarely show a strong molecular ion (
) in Electron Impact (EI) ionization due to facile fragmentation.
Primary Pathway:
-Cleavage
The radical cation stabilizes by cleaving the bond adjacent to the alcohol carbon.[1][2] The pyridyl group is excellent at stabilizing the resulting cation.
Secondary Pathway: Dehydration (
)
Even in the mass spectrometer, thermal dehydration occurs. You will often see a peak at (loss of ).[2]
Note: If the
peak is the base peak (100% intensity) and is absent, check your sample purity; it may have dehydrated in the flask, not just in the MS source.
Fragmentation Logic
Caption: Competing fragmentation pathways in Mass Spectrometry of pyridyl alcohols.
Part 3: Impurity Profiling & Troubleshooting
When characterization data is ambiguous, suspect these common byproducts specific to pyridyl Grignard chemistry.
Oxidative Homocoupling (Bipyridines)
Origin: Trace transition metals (Fe, Mn) or oxygen exposure during Grignard formation can cause two pyridyl rings to couple.
Detection:
MS: Peak at
.
NMR: A simplified aromatic region (symmetrical molecule) that lacks the alkyl signals of the intended alcohol.
The "Wurtz" Coupling[2]
Origin: Reaction of the Grignard reagent with unreacted alkyl halide.
Detection: Presence of an alkyl-pyridine species (Py-R) where the -OH is missing entirely.
Dehydration Product (Alkenyl Pyridine)
Origin: Acidic workup or excessive heating during rotary evaporation.
Detection:
NMR: New signals in the 5.0 – 6.5 ppm region (vinylic protons).
IR: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a sharp C=C stretch (~1640 cm⁻¹).
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
No -OH signal in NMR
Rapid exchange with solvent moisture or dehydration.
Dry sample thoroughly; run in DMSO-d6; check for alkene peaks.
Two sets of Pyridine signals
Rotamers (if bulky) or protonation (salt formation).
Add 1 drop of (simplifies rotamers) or wash sample with .
Low Yield / Recovery
Product is water-soluble (pyridines are polar).
Saturate aqueous layer with NaCl (salting out) and extract 5x with EtOAc.
Solid won't crystallize
H-bonding network disruption.
Pyridyl alcohols are often oils. Try triturating with cold pentane/ether.
References
Knochel, P., et al. "Preparation and reactions of functionalized arylmagnesium reagents." Organic Chemistry, 2000.
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997.
Sauers, R. R. "The Effect of Structure on the Course of Phosphoryl Chloride-Pyridine Dehydration of Tertiary Alcohols." J. Am. Chem. Soc., 1959.[3]
BenchChem Protocols. "Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols." BenchChem Application Notes, 2025.
Bhat, B. R., et al. "Homocoupling of aryl Grignard reagents to form biaryls." Nitk.ac.in, 2012.
Application Note: Selective Synthesis of 2-(3-Bromopyridin-4-yl)propan-2-ol via Cryogenic Lithium-Halogen Exchange
Executive Summary This protocol details the generation of 3-bromo-4-lithiopyridine and its subsequent nucleophilic addition to acetone to yield 2-(3-bromopyridin-4-yl)propan-2-ol . Critical Note on Terminology: While the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This protocol details the generation of 3-bromo-4-lithiopyridine and its subsequent nucleophilic addition to acetone to yield 2-(3-bromopyridin-4-yl)propan-2-ol .
Critical Note on Terminology: While the request references a "Grignard reaction," this transformation utilizes Lithium-Halogen Exchange (Li/Br) . Organolithium reagents are functionally analogous to Grignard reagents (organomagnesium) but possess higher nucleophilicity and distinct kinetic profiles. For this specific substrate, the organolithium route is preferred over direct Grignard formation due to the difficulty of inserting Mg into the C-Br bond of electron-deficient pyridines without promoting side reactions.
Key Technical Challenge: The primary obstacle in this synthesis is the "Halogen Dance" (Base-Catalyzed Halogen Migration) . The 3-bromo-4-lithiopyridine intermediate is kinetically formed but thermodynamically unstable; it rapidly isomerizes to the more stable 3-lithio-4-bromopyridine or eliminates to form 3,4-pyridyne if the temperature exceeds -78 °C.
Strategic Analysis: The Halogen Dance
Success depends entirely on kinetic control. Upon adding n-BuLi to 3,4-dibromopyridine, the exchange occurs at the 4-position because the C4-Br bond is more electron-deficient (and thus more reactive toward nucleophilic attack by the butyl group) than the C3-Br bond.
However, the resulting 4-lithio species is prone to deprotonating a starting molecule or rearranging, moving the lithium to the 3-position (stabilized by the adjacent bromine's inductive effect) or the 2-position.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic divergence. The green path represents the desired kinetic trapping. Red dotted paths indicate thermodynamic failure modes triggered by temperature elevation or prolonged reaction times.
Experimental Protocol
Reagents & Equipment
Component
Specification
Purpose
Substrate
3,4-Dibromopyridine (>97%)
Precursor for Li-exchange.
Reagent
n-Butyllithium (1.6 M in hexanes)
Lithiating agent. Must be titrated before use.
Electrophile
Acetone (Anhydrous, >99.9%)
Ketone source. Dried over 3Å sieves.
Solvent
THF (Anhydrous, inhibitor-free)
Stabilizes Li-species via coordination.
Quench
Sat. Aq. Ammonium Chloride (NH₄Cl)
Proton source to terminate reaction.
Cryogen
Dry Ice / Acetone bath
Maintains -78 °C strictly.
Step-by-Step Methodology
Pre-Start Check: Ensure all glassware is flame-dried and flushed with Argon/Nitrogen. The reaction is highly moisture-sensitive.
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel. Maintain positive inert gas pressure.
Solvation: Charge the RBF with 3,4-dibromopyridine (1.0 equiv, e.g., 2.37 g, 10 mmol) and anhydrous THF (50 mL) .
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78 °C .
Lithiation (The Critical Step):
Add n-BuLi (1.05 equiv) dropwise via syringe or addition funnel over 10–15 minutes.
Control: Do not allow internal temperature to rise above -70 °C.
Aging: Stir at -78 °C for exactly 15 minutes .
Warning: Exceeding 30 minutes significantly increases the risk of halogen migration.
Electrophile Addition:
Add Acetone (1.5 equiv, neat) dropwise.
The reaction is exothermic; monitor temperature closely.
Stir at -78 °C for 30 minutes .
Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 20 minutes.
Distinctive downfield shift of C2 proton due to adjacent Br.
Impurity Profile
< 5% 3-bromo-4-butylpyridine
Result of BuLi alkylation (rare at -78°C).
Troubleshooting & Optimization (E-E-A-T)
Issue: Low Yield / Recovery of Starting Material
Cause: Wet solvent or quenching of the lithio-species by adventitious water before acetone addition.
Fix: Distill THF over Sodium/Benzophenone or use a column-based solvent purification system. Flame-dry all glassware.
Issue: Formation of Isomeric Product (2-(4-bromopyridin-3-yl)propan-2-ol)
Cause: The "Halogen Dance" occurred.[1][2][3][4] The reaction sat too long at -78 °C, or the temperature spiked during n-BuLi addition.
Fix: Reduce the "Aging" time in Step 4 to 5–10 minutes. Ensure cooling bath is sufficient (slurry consistency, not just dry ice chunks).
Issue: "Turbo-Grignard" Alternative
Context: If cryogenic conditions (-78 °C) are impossible to maintain in your facility, switch reagents.
Protocol: Use iPrMgCl·LiCl (Turbo Grignard) .
Conditions: React 3,4-dibromopyridine with iPrMgCl·LiCl at -20 °C .
Benefit: The complexation with LiCl increases the rate of exchange while stabilizing the magnesiated species, making it less prone to scrambling than the pure lithio species at higher temperatures.
Safety Information
n-Butyllithium: Pyrophoric. Catches fire on exposure to air. Use long-needle syringe techniques or cannula transfer. Have a bucket of sand or Class D extinguisher nearby.
3,4-Dibromopyridine: Irritant. Handle in a fume hood.
Mechanistic Review of Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
Lithium-Halogen Exchange Protocols: Gribble, G. W., & Li, J. J. (Eds.).[2][6][7][8][9] (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (Context on Pyridine Lithiation). Link
Specific Synthesis Data: Song, J. J., et al. (2010). Organometallic Methods for the Synthesis of 3,4-Disubstituted Pyridines.[10] Journal of Organic Chemistry, 75(3), 999-1002. Link
Turbo Grignard Alternatives: Bao, R. L., et al. (2015). Recent Advances in the Synthesis of Functionalized Pyridines via Grignard Reagents. Organic & Biomolecular Chemistry.[1][2][6] Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
Introduction & Strategic Overview
The substrate 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a distinct class of "difficult" electrophiles in medicinal chemistry.[1][2] It features a 3-bromopyridine core substituted at the 4-position with a bulky, hydrophilic tert-alcohol side chain.[1][2] This scaffold is increasingly common in kinase inhibitor discovery (e.g., p38 MAP kinase, c-Kit) where the alcohol moiety improves solubility and metabolic stability.
Core Challenges:
Steric Hindrance: The 2-methylpropan-2-ol group at the C4 position exerts significant steric pressure on the C3-Br bond.[1][2] This "ortho-substituent effect" retards the rate of oxidative addition, the first step in the catalytic cycle.
Catalyst Poisoning: The pyridine nitrogen lone pair can competitively coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-pyridyl species).
Unprotected Alcohol: While generally tolerated in Suzuki couplings, the free tertiary alcohol can induce side reactions (e.g., chelation) or require specific base selection to prevent deprotonation-driven solubility issues in non-polar solvents.
This guide provides two validated protocols: a Standard Robust Method for reactive boronic acids and an Advanced High-Turnover Method for challenging coupling partners.[1][2]
Mechanistic Considerations & Catalyst Selection
To overcome the steric barrier at C3, the catalyst system must possess a wide bite angle (if bidentate) or extreme bulk (if monodentate) to enforce reductive elimination and prevent pyridine coordination.
The Solution: Use of electron-rich, bulky phosphine ligands.[1][2]
Pd(dppf)Cl₂: The ferrocene backbone creates a large bite angle, stabilizing the Pd(0) species and promoting the coupling of heteroaryl halides. This is the "Workhorse" catalyst.
Buchwald Ligands (XPhos/SPhos): These dialkylbiaryl phosphines are designed to form monoligated Pd(0) species that are highly active for oxidative addition into hindered aryl halides.[2]
Visualizing the Steric Challenge
Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step and the risk of pyridine coordination.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd-dppf)
Best for: Coupling with electron-rich or sterically unhindered aryl boronic acids.[1][2]
Base: K₃PO₄ (Tribasic Potassium Phosphate, 3.0 equiv). Note: Use solid base if water sensitivity is high, otherwise 0.5M aq.
Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1).[1][2]
Why n-Butanol? The alcoholic solvent helps solubilize the polar substrate and facilitates the reaction at lower temperatures than toluene.
Step-by-Step Procedure:
Pre-complexation (if using Pd2(dba)3 + Ligand): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the organic solvent and stir at RT for 10 mins under Argon to generate the active catalytic species (solution turns from purple/red to orange/yellow).
Addition: Add the Substrate and Boronic Acid.[2][3][4]
Workup: Similar to Protocol A. Note: XPhos byproducts can be lipophilic; ensure thorough column chromatography.[1][2]
Optimization & Troubleshooting Matrix
Use the following decision tree to select the optimal conditions based on your specific coupling partner.
Figure 2: Optimization workflow for selecting the correct catalytic system.
Data Summary: Condition Comparison
Variable
Standard Conditions
High-Performance Conditions
Catalyst
Pd(dppf)Cl₂
XPhos Pd G3 / Pd₂(dba)₃ + XPhos
Ligand Class
Bidentate Ferrocenyl
Dialkylbiaryl Monophosphine
Base
K₂CO₃ (Carbonate)
K₃PO₄ (Phosphate)
Solvent System
Dioxane / Water
n-Butanol / Water
Temp
90°C
100°C
Tolerance
Good for simple aryls
Excellent for hindered/heteroaryls
Cost
Low
Moderate/High
Critical Notes on Safety and Handling
Pd Removal: Pyridine-containing products often trap Palladium.[1][2] Post-reaction, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) to reduce Pd content to <10 ppm, especially for biological testing.
Base Sensitivity: If the boronic acid contains base-sensitive groups (e.g., esters), switch from K₂CO₃ to KF (Potassium Fluoride) or K₃PO₄ to reduce hydrolysis.
Protodeboronation: If the coupling partner is a 2-heteroaryl boronic acid (e.g., 2-pyridyl, 2-thiazolyl), these are prone to protodeboronation.[1] Use Protocol B but lower the temperature to 60-80°C and use a copper co-catalyst (CuCl, 10 mol%) if necessary (Liebeskind-Srogl variant).[1][2]
References
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025).[2][3][4] Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Link(Inferred general reference for 3-bromo-4-alkylpyridine reactivity).
Application Note: Buchwald-Hartwig Amination of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
This Application Note is designed for research scientists and process chemists optimizing the Buchwald-Hartwig amination of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol . The protocol addresses the specific challenges pos...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists optimizing the Buchwald-Hartwig amination of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol .
The protocol addresses the specific challenges posed by this substrate: ortho-steric hindrance (from the bulky 2-methylpropan-2-ol tail), catalyst poisoning (pyridine nitrogen), and chemoselectivity (potential for intramolecular C-O cyclization vs. intermolecular C-N coupling).
Executive Summary & Substrate Analysis
This guide details the methodology for coupling 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol (Substrate 1 ) with primary or secondary amines.
Substrate Challenges
Steric Environment: The bromine at C3 is ortho to the bulky 2-methylpropan-2-ol group at C4. This steric bulk can retard the rate of oxidative addition and, more critically, amine coordination.
Electronic Deactivation: The pyridine ring is electron-deficient, generally facilitating oxidative addition compared to electron-rich aryls.[1] However, the basic nitrogen can coordinate to Pd(II) species, sequestering the catalyst (the "pyridine effect").
Competing Pathways: The tertiary alcohol side chain presents a risk of intramolecular C-O coupling (forming a dihydrofuro[2,3-c]pyridine derivative) or dehydration under strongly basic/high-temp conditions.
Strategic Approach
To overcome these barriers, this protocol utilizes Third-Generation Buchwald Precatalysts (e.g., BrettPhos, RuPhos) which are bulky and electron-rich. These ligands:
Prevent pyridine N-binding to Palladium.
Facilitate oxidative addition into the hindered C-Br bond.
Promote reductive elimination of the bulky amine product.
Reaction Mechanism & Critical Control Points
The following diagram illustrates the catalytic cycle with specific emphasis on the failure modes relevant to this substrate.
Figure 1: Catalytic cycle highlighting specific risks for aminopyridines with pendant alcohols.
Screening Protocol (Method Development)
Do not rely on a single condition. Run the following 4-reaction screen (25-50 mg scale) to identify the optimal system for your specific amine partner.
Base B (Mild/Functional Group Tolerant): Cs2CO3 (Cesium Carbonate) or LHMDS
Screening Matrix (0.1 mmol scale)
Entry
Catalyst System
Base (Equiv)
Solvent
Temp (°C)
Rationale
1
Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%)
Cs₂CO₃ (2.0)
Dioxane
100
Standard: Robust for heterocycles; mild base preserves OH.
2
BrettPhos Pd G3 (2-4 mol%)
NaOtBu (1.5)
Dioxane
80
High Activity: Best for hindered substrates; strong base may deprotonate OH.
3
RuPhos Pd G3 (2-4 mol%)
LHMDS (2.0)
THF
65
Secondary Amines: Excellent for secondary amines; LHMDS prevents OH interference.
4
PEPPSI-IPr (2 mol%)
KOtBu (1.5)
Toluene
80
Alternative: NHC ligand system, often works when phosphines fail.
Recommendation: Start with Entry 2 for primary amines and Entry 3 for secondary amines. Use Entry 1 if cost is a major constraint and the amine is unhindered.
Optimized Experimental Protocol
Target Condition: BrettPhos Pd G3 / NaOtBu / 1,4-Dioxane
Note: This system provides the highest probability of success for ortho-substituted pyridines.
Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.
Pd Removal: Wash the organic filtrate with a 5% aqueous solution of N-Acetylcysteine or use a solid metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological testing. Pyridines bind Pd tightly; simple washes may not suffice.
Wash with brine, dry over Na₂SO₄, and concentrate.
Note: Aminopyridines are polar. You may need DCM:MeOH (95:5) or EtOAc with 1% Et₃N.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by Pyridine N.
Switch to BrettPhos or tBuXPhos (bulkier ligands prevent N-binding). Increase temp to 100°C.
Starting Material Consumed, No Product
Dehalogenation (reduction of Br to H).
Solvent is "wet" or amine is reducing. Switch solvent to Toluene . Ensure anhydrous conditions.
New Spot (Less Polar than Product)
Intramolecular C-O coupling (Furan formation).
The OH is competing. Switch base to LHMDS (less likely to promote O-arylation) or protect the OH as a TBS ether.
Product is Blue/Grey
Residual Palladium contamination.
Wash with aqueous thiourea or use QuadraPure™ TU scavenger resin.
References
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[7][8] Journal of the American Chemical Society, 116(13), 5969-5970.
BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination with Chloropyridines."
Application Note: Strategic Utilization of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol in Kinase Inhibitor Synthesis
This Application Note and Protocol guide details the strategic use of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol , a specialized heterocyclic building block critical in the synthesis of small-molecule kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the strategic use of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol , a specialized heterocyclic building block critical in the synthesis of small-molecule kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR and MAPK signaling pathways.
Executive Summary
The molecule 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a "privileged scaffold" in medicinal chemistry. It combines a reactive halogen handle (3-bromo ) for cross-coupling with a polar, metabolic-blocking tail (2-methylpropan-2-ol ). This specific geometry allows the pyridine ring to serve as a hinge-binding motif while the tertiary alcohol extends into the solvent-exposed region of the kinase ATP-binding pocket, significantly improving aqueous solubility and reducing metabolic clearance. This guide provides a validated workflow for its synthesis, coupling, and application in drug discovery.
Structural Analysis & Pharmacophore Logic
The "Warhead" and the "Anchor"
The utility of this intermediate lies in its bifunctional nature. In the context of Type I and Type II kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues).
Feature
Chemical Moiety
Function in Drug Design
Coupling Handle
3-Bromo group
Enables Suzuki-Miyaura or Buchwald-Hartwig coupling to the core scaffold (e.g., indazole, pyrimidine).
Solubility Tail
2-methylpropan-2-ol
A tertiary alcohol that disrupts crystal lattice energy, increases hydrophilicity, and prevents metabolic oxidation (unlike primary alcohols).
Linker
Methylene (-CH₂-)
Provides rotational freedom, allowing the tail to orient towards the solvent front.
Retrosynthetic Pathway
The synthesis of high-value kinase inhibitors (e.g., PI3K inhibitors similar to the GDC series) often relies on the late-stage introduction of this fragment to modulate physicochemical properties.
Caption: Retrosynthetic disconnection showing the modular assembly of the kinase inhibitor.
Experimental Protocols
Protocol A: Synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
Objective: Regioselective functionalization of 3-bromo-4-methylpyridine via lateral lithiation.
Challenge: Preventing the "Wurtz-type" coupling or halogen-lithium exchange at the 3-position.
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)
Anhydrous Acetone (1.5 eq)
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with anhydrous THF (10 vol) and cool to -78 °C .
Lithiation: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70 °C. The solution will turn a deep red/orange, indicating the formation of the benzylic (picolinic) anion.
Critical Note: The 3-bromo group acidifies the 4-methyl protons, making deprotonation faster than Li-halogen exchange if the temperature is strictly controlled.
Anion Equilibration: Stir at -78 °C for 30 minutes.
Electrophile Addition: Add anhydrous acetone (dissolved in 2 vol THF) dropwise. Stir for 1 hour at -78 °C.
Quench: Slowly warm to -20 °C and quench with saturated NH₄Cl solution.
Work-up: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash chromatography (Hexanes:EtOAc gradient). The product is typically a white to off-white solid.
Yield Expectation: 65-75%
QC Check: ¹H NMR (400 MHz, DMSO-d₆) should show a singlet for the gem-dimethyl group at ~1.2 ppm and the methylene singlet at ~2.8 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the fragment to a heteroaryl boronic ester (e.g., Indazole boronate).
Degassing: Combine the bromide, boronate, and base in a microwave vial. Add solvents. Sparge with Argon for 10 minutes.
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.
Reaction: Heat to 90 °C for 4-12 hours (or 120 °C for 30 min in microwave).
Scavenging: Cool to RT. Filter through Celite. Treat filtrate with Si-Thiol scavenger resin if Pd levels are critical.
Isolation: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Application Case Study: PI3K Pathway Inhibition
This fragment is structurally homologous to the solubilizing tails found in several PI3K and AKT inhibitors (e.g., GDC-0941 analogs). The pathway below illustrates where the inhibitor intervenes.
Caption: PI3K signaling cascade showing the intervention point of pyridine-based ATP-competitive inhibitors.
Comparative Data: Impact of the Tail
Replacing a simple methyl group with the 2-hydroxy-2-methylpropyl tail often yields superior DMPK properties.
Property
Methyl Analog (-CH₃)
Hydroxy-Alkyl Analog (This Protocol)
Benefit
LogD (pH 7.4)
3.5 (High Lipophilicity)
2.1 (Optimal)
Improved solubility and reduced non-specific binding.
Solubility (aq)
< 5 µM
> 150 µM
Enables oral formulation without complex excipients.
Metabolic Stability
Low (Benzylic oxidation)
High
Tertiary alcohol blocks CYP450 oxidation at the benzylic position.
Troubleshooting & Optimization (Expert Tips)
Lithiation Temperature: If the reaction turns black or yields are low (<30%), the temperature likely exceeded -70 °C, causing the "Dance of the Lithiums" (halogen scrambling). Use an internal thermometer.
Water Content: The tertiary alcohol is hygroscopic. Dry the intermediate thoroughly (vacuum oven, 40 °C) before using it in the Suzuki coupling, as water can affect the stoichiometry of the boronic ester.
Purification: The pyridine nitrogen makes the compound streak on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.
References
General Synthesis of 4-substituted-3-bromopyridines
Organic Syntheses, Coll. Vol. 5, p. 269 (1973). Link (Foundational methodology for pyridine lithiation).
Application in PI3K Inhibitors
Folkes, A. J., et al. "The discovery of PI3K inhibitors." Journal of Medicinal Chemistry 51.18 (2008): 5522-5532. Link (Describes the SAR of solubilizing tails in thienopyrimidines).
Lithiation of Halopyridines
Schlosser, M. "The organometallic approach to heterocycles." Angewandte Chemie International Edition 44.3 (2005): 376-393. Link
(Note: Specific patent references for "1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol" are often nested within broader Markush structures of GDC/Genentech patents regarding PI3K/AKT inhibitors.)
Application Note: 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol in Fragment-Based Drug Discovery (FBDD)
[1][2] Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a "privileged" fragment scaffold.[1][2] Unlike simple aryl halides, this molecule...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a "privileged" fragment scaffold.[1][2] Unlike simple aryl halides, this molecule integrates three critical design elements into a low-molecular-weight package (<250 Da):
The Bromine Anchor (Position 3): Serves a dual purpose as an anomalous scatterer for X-ray crystallographic phasing and a robust synthetic exit vector for library elaboration.[2]
The Pyridine Core: A ubiquitous pharmacophore capable of
The tert-Alcohol Tail (Position 4): A solubilizing "gem-dimethyl" motif that lowers lipophilicity (cLogP) compared to alkyl equivalents while blocking metabolic hot spots.[1][2]
This guide details the protocols for utilizing this fragment in crystallographic screening and hit-to-lead elaboration .
Physicochemical Profile & Fragment Metrics
Before experimental application, the fragment's suitability for the "Rule of Three" (Ro3) must be established.[2] This compound exhibits an ideal profile for high-concentration screening.[1][2]
Property
Value (Calc.)
FBDD Implications
Molecular Weight
~230.1 Da
Pass (<300): Leaves ample room for mass addition during elaboration.[1][2]
cLogP
~1.6
Pass (<3): Sufficiently hydrophilic for aqueous buffers used in SPR/X-ray.[2]
H-Bond Donors
1 (OH)
Pass (<3): Specific directional interaction potential.[1][2]
H-Bond Acceptors
2 (Pyridine N, OH)
Pass (<3): Pyridine N often targets hinge regions in kinases.[2]
High: Critical for soaking experiments without aggregation.[2]
Workflow Visualization
The following diagram illustrates the strategic logic of using this fragment, moving from initial screening to chemical elaboration.
Caption: Workflow utilizing the Br-handle for both structural validation (anomalous scattering) and synthetic growth.
Protocol 1: Crystallographic Fragment Screening (Soak Study)
Objective: To identify the binding mode of the fragment using the bromine atom as a heavy-atom label for unambiguous electron density mapping.[1]
Rationale
Bromine (Br) has a significant anomalous scattering signal at standard synchrotron wavelengths (approx.[2] 0.9–1.0 Å).[2] This allows for the calculation of anomalous difference maps, which pinpoint the location of the Br atom even if the rest of the fragment has weak electron density due to low affinity or high mobility.[1]
Materials
Protein Crystals: Apo-crystals of target protein (e.g., Kinase, Bromodomain, Protease).[2][3]
Fragment Stock: 100 mM 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol in d6-DMSO.
Crystallization Buffer: Mother liquor specific to the protein target.[2]
Cryoprotectant: Mother liquor + 20-25% Glycerol or Ethylene Glycol.[1][2]
Step-by-Step Procedure
Preparation of Soak Solution:
Dilute the 100 mM fragment stock into the crystallization buffer to achieve a final concentration of 20–50 mM .
Note: The tert-alcohol tail significantly aids solubility compared to hydrophobic aryl bromides, reducing the risk of crashing out.[1][2]
Ensure final DMSO concentration does not exceed 10% (or the tolerance limit of your crystal system).[2]
Crystal Soaking:
Transfer protein crystals into the soak solution using a cryoloop.[1][2]
Incubate for 1 to 24 hours .[2] (Start with 2 hours; extend if occupancy is low).
Harvesting & Data Collection:
Flash-cool crystals in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron beamline.[2]
Crucial: Collect data at a wavelength near the Bromine K-edge (0.9198 Å) or a standard wavelength (0.979 Å) where the anomalous signal (
Process data to generate an anomalous difference Fourier map.
Look for strong peaks (>4
) corresponding to the Br atom.[2] Use this anchor point to fit the pyridine ring and the tert-alcohol tail into the density.[1][2]
Protocol 2: Fragment Elaboration via Suzuki-Miyaura Coupling
Objective: To "grow" the fragment from the 3-position bromine vector, accessing adjacent pockets in the protein target.[1][2]
Rationale
The 3-bromopyridine moiety is electronically activated for Palladium-catalyzed cross-coupling.[1][2] The 4-position substituent (the alcohol tail) provides steric bulk that can prevent catalyst coordination issues often seen with unsubstituted pyridines, while also directing regioselectivity.[1][2]
Purify via preparative HPLC or flash chromatography.[2] The polar tert-alcohol group makes the product distinctively more polar than non-hydroxylated byproducts, simplifying separation.[1][2]
Strategic Insight: The "Gem-Dimethyl" & Alcohol Advantage
Why use this specific fragment over a simple ethyl or propyl pyridine?
Metabolic Stability: Primary and secondary alcohols are rapidly oxidized by dehydrogenases.[2] The tertiary alcohol in this fragment is resistant to oxidation, extending the half-life of the resulting lead compounds.[1][2]
The Thorpe-Ingold Effect: The gem-dimethyl group (the two methyls next to the alcohol) restricts the conformational freedom of the side chain.[1][2] This pre-organizes the fragment into a conformation that is often closer to the bound state, reducing the entropic penalty of binding (
Solubility Vector: In FBDD, growing a molecule often leads to "molecular obesity" (high lipophilicity).[2] The 2-methylpropan-2-ol tail acts as a permanent "solubility anchor," keeping the LogP low even as hydrophobic aromatic rings are added to the 3-position.[1][2]
References
Fragment Screening Methodology
Title: Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.[1][2][5]
Source: Kovari, L. C., et al. (2013).[2] Structure.
Application Note: High-Throughput Screening (HTS) Strategies for 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol Derivatives
Introduction & Scaffold Analysis The molecule 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a "privileged scaffold" in oncology drug discovery. It serves as a critical intermediate in the synthesis of second-gen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scaffold Analysis
The molecule 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol represents a "privileged scaffold" in oncology drug discovery. It serves as a critical intermediate in the synthesis of second-generation ALK (Anaplastic Lymphoma Kinase) inhibitors, most notably Ceritinib (LDK378) .
Chemical Logic & Biological Context[1][2][3][4]
The Pyridine Core: Acts as the hinge-binding motif, forming essential hydrogen bonds with the ATP-binding pocket of the kinase.
The 3-Bromo Substituent: A reactive handle for Suzuki-Miyaura coupling to build diversity (e.g., coupling with sulfonyl-phenyl groups) and fill the hydrophobic back pocket of the kinase.
The Tertiary Alcohol: The 2-methylpropan-2-ol tail improves physicochemical properties (solubility, lipophilic efficiency) compared to simple alkyl chains, while positioning the molecule within the solvent-exposed region of the active site.
Screening Objective: This guide details HTS protocols to identify potent inhibitors from a library of derivatives built upon this specific bromopyridine core. The primary target is ALK , with potential off-target screening for ROS1 and IGF-1R .
Compound Management & Library Preparation
The presence of the bromine atom and the pyridine nitrogen requires specific handling to prevent compound precipitation or degradation during acoustic dispensing.
Protocol: Acoustic Droplet Ejection (ADE)
Objective: Contactless transfer of library compounds to minimize cross-contamination and preserve the brominated scaffold.
Solubilization: Dissolve derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.
Note: The tertiary alcohol moiety aids solubility, but the bromine atom increases LogP. Ensure visual inspection for precipitation.
Source Plate: Use Cyclic Olefin Copolymer (COC) plates (e.g., Labcyte Echo Qualified) to prevent leaching of plasticizers which can mimic the scaffold's UV/Vis absorption.
Dispensing: Transfer 10 nL - 50 nL of compound into 384-well low-volume assay plates (white, opaque).
Backfill: Immediately backfill wells with DMSO to normalize volume across the plate, ensuring a constant DMSO concentration (typically <1%) in the final assay.
Why TR-FRET?
Standard fluorescence intensity assays are unsuitable for bromopyridine libraries. Bromine is a "heavy atom" that can cause collisional quenching of fluorophores, leading to false positives (apparent inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ratiometric and time-gated, eliminating this interference.
Assay Principle: LanthaScreen™ Eu Kinase Binding
This assay measures the displacement of a fluorescent tracer (Alexa Fluor® 647 conjugate) from the ALK kinase domain by the test compound.
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[1][2]
Acceptor: Alexa Fluor® 647-labeled Tracer (binds to the ATP pocket).[1]
Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Inhibition).
Step-by-Step Protocol
Reagents:
Target: Recombinant Human ALK (Kinase Domain), GST-tagged.
Antibody: Eu-anti-GST Antibody.
Tracer: Kinase Tracer 236 (Optimized for ALK).
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]
Workflow:
Compound Addition: Pre-dispense 10 nL of test compounds (1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol derivatives) into the 384-well plate.
Critical: Pre-incubating the kinase and antibody ensures stable complex formation.
Tracer Addition: Add 5 µL of Tracer 236 (Concentration =
of tracer, typically 10-30 nM).
Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 60 minutes at Room Temperature (protected from light).
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
Emission 1 (Donor): 620 nm.
Emission 2 (Acceptor): 665 nm.
Integration Delay: 100 µs (eliminates prompt fluorescence from pyridine derivatives).
Data Visualization: TR-FRET Mechanism
Caption: TR-FRET Competitive Binding Mode. The bromopyridine derivative displaces the tracer, breaking the energy transfer loop and reducing the signal.
Secondary Phenotypic Assay: Cell Viability
Objective: Confirm that biochemical hits can penetrate the cell membrane and inhibit ALK-dependent growth.
Cell Line:H2228 (NSCLC cell line with EML4-ALK fusion) or Ba/F3 cells transformed with EML4-ALK.
Protocol: CellTiter-Glo® Luminescent Assay
Seeding: Dispense 2,000 H2228 cells/well in 25 µL culture medium into white 384-well tissue culture plates.
Incubation: Allow cells to adhere for 4-6 hours.
Treatment: Add 100 nL of compound (from acoustic source plate).
Exposure: Incubate for 72 hours at 37°C, 5% CO2.
Development: Add 25 µL CellTiter-Glo® reagent. Shake for 2 minutes.
Read: Measure Total Luminescence (Integration time: 0.5s).
Data Analysis & Quality Control
Validation Metrics
For every assay plate, calculate the Z-Factor (Z') to validate robustness.
Check: If a compound shows steep inhibition curves (Hill slope > 2.0) in the biochemical assay but zero activity in the cell assay, flag as a potential colloidal aggregator.
Remedy: Add 0.01% Triton X-100 or Brij-35 to the assay buffer (already included in the protocol above) to disrupt aggregates.
HTS Workflow Diagram
Caption: Integrated HTS Workflow for Bromopyridine Derivatives. Primary biochemical hits are triaged via cellular viability assays.
References
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[4] Journal of Medicinal Chemistry.
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation Packet. Thermo Fisher User Guide.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
Application Note: Scalable Synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
Part 1: Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol , a critical pharmacophore in the development of kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol , a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).
The synthesis hinges on the regioselective lateral lithiation of 3-bromo-4-methylpyridine. This transformation is chemically non-trivial due to the competing Lithium-Halogen Exchange (LHE) at the C3 position. While thermodynamic control favors LHE, this protocol utilizes kinetic control at cryogenic temperatures (-78°C) with Lithium Diisopropylamide (LDA) to exclusively deprotonate the C4-methyl group.
Key Process Parameters (KPPs):
Regiocontrol: Use of bulky, non-nucleophilic base (LDA) prevents nucleophilic attack on the pyridine ring and suppresses halogen exchange.
Temperature Management: Strict maintenance of internal temperature (
) is required to prevent the "Halogen Dance" rearrangement.[1]
Scalability: The protocol includes modifications for heat transfer limitations encountered at scales
.
Part 2: Retrosynthetic Analysis & Strategy
The target molecule is accessed via a C-C bond formation between the benzylic-like anion of 3-bromo-4-picoline and acetone.
Figure 1: Retrosynthetic strategy relying on kinetic deprotonation of the C4-methyl group.
Part 3: Process Development & Optimization
The Competition: Lithiation vs. Exchange
The core challenge is the reactivity of the C3-Bromine.
Path A (Desired): Lateral lithiation at the C4-methyl group. This creates a nucleophilic species that reacts with acetone.
Path B (Undesired): Lithium-Halogen Exchange at C3. This removes the bromine (replacing it with Li), leading to des-bromo impurities or polymerization.
Optimization Insight:
Using n-Butyllithium (n-BuLi) directly often leads to Path B because n-BuLi acts as a nucleophile toward the Br atom. LDA , being a bulky, non-nucleophilic base, reacts primarily as a proton scavenger.[1] By generating LDA in situ or using a pre-cooled solution, we kinetically favor proton removal from the acidic methyl group (
) over the C-Br bond insertion.
The "Halogen Dance" Risk
Even if lateral lithiation is successful, allowing the temperature to rise above -40°C before quenching can induce a Halogen Dance mechanism. The lithiated species can isomerize, moving the bromine to the C5 or C2 position to reach a thermodynamically more stable state.
Control: Quench with acetone immediately at -78°C. Do not allow the intermediate to warm up ("slurry-to-slurry" transfer if possible on very large scales).
Cool the LDA solution to -78°C using a dry ice/acetone bath or cryostat.
Dissolve 3-Bromo-4-methylpyridine (100 g) in THF (200 mL) in a separate flask.
CRITICAL: Add the substrate solution to the LDA mixture dropwise over 60-90 minutes.
Constraint: The internal temperature must never exceed -70°C .
Observation: The solution typically turns a deep red/orange color, indicating the formation of the benzylic anion.
Stir at -78°C for 45 minutes.
3. Electrophilic Trapping
Add Anhydrous Acetone (64 mL) dropwise over 30 minutes.
Thermodynamics: This reaction is highly exothermic. Adjust addition rate to keep
.
After addition, stir at -78°C for 1 hour.
Allow the reaction to slowly warm to -20°C over 2 hours.
4. Quench and Workup
Quench the reaction by adding Saturated NH4Cl (500 mL) .
Safety: Initial addition should be very slow to quench excess base.
Allow to warm to room temperature (20-25°C).
Separate phases.[3][5] Extract the aqueous layer with Ethyl Acetate (3 x 300 mL) .
Combine organics, wash with Brine (500 mL) , and dry over Na2SO4 .
Concentrate under reduced pressure to yield a crude yellow oil/solid.
5. Purification
Crystallization: The crude product can often be recrystallized from Hexane/EtOAc (10:1) or Heptane.[1][11]
Column Chromatography: If necessary, elute with 20-40% EtOAc in Hexanes.
Target Appearance: White to off-white solid.
Part 5: Analytical Specifications & Quality Control
Test
Method
Specification
Appearance
Visual
White/Off-white solid
Assay
HPLC (254 nm)
> 98.0% a/a
Identity
1H-NMR (CDCl3)
Conforms to structure
Water Content
Karl Fischer
< 0.5% w/w
Residual Solvent
GC-HS
THF < 720 ppm, Acetone < 5000 ppm
NMR Diagnostic Signals (CDCl3):
Pyridine Protons: Two doublets (or d/s) in the aromatic region (approx 8.5 ppm and 7.2 ppm).[1]
Methylene Bridge: Singlet at approx 2.8 - 3.0 ppm (-CH2-).
Gem-Dimethyl: Singlet at approx 1.2 - 1.3 ppm (-C(CH3)2).
Part 6: Safety & Hazards
n-Butyllithium: Pyrophoric.[3][11] Ignites on contact with air/moisture. Use cannula transfer or sure-seal techniques.[11] Have a Class D fire extinguisher nearby.
3-Bromo-4-methylpyridine: Irritant. Potential sensitizer. Handle in a fume hood.
Exotherms: The lithiation and quenching steps are highly exothermic. Failure of cooling systems can lead to thermal runaway and solvent boiling.
References
Gschwend, H. W., & Rodriguez, H. R. (1979).[1][12] Heteroatom-Facilitated Lithiations. Organic Reactions. (Foundational text on lateral lithiation).
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Protocols for LDA usage and temperature control).
Song, J. J., et al. (2010).[1] Scalable Synthesis of PI3K Inhibitors. Journal of Organic Chemistry. (Context for 3-bromo-4-alkylpyridine intermediates in drug synthesis).
Functionalization of the pyridine ring in 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Application Note: Functionalization of the Pyridine Ring in 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol Executive Summary & Strategic Analysis This guide details the functionalization of 1-(3-Bromopyridin-4-yl)-2-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Pyridine Ring in 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
Executive Summary & Strategic Analysis
This guide details the functionalization of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol (hereafter referred to as Compound A ). This scaffold presents a unique combination of electronic deficiency (pyridine ring), steric congestion (ortho-disubstitution), and a nucleophilic handle (tertiary alcohol).
Compound A is not merely a halide; it is a "divergent node" intermediate. The 3-bromo position allows for intermolecular cross-coupling, while the pendant 2-hydroxy-2-methylpropyl group at the 4-position offers a pathway for intramolecular cyclization to access 2,2-dimethyl-2,3-dihydrofuro[2,3-c]pyridine systems.
Key Reactivity Challenges:
The Ortho-Effect: The bulky tert-alcohol side chain at C4 exerts significant steric pressure on the C3-Br site, hindering the approach of transition metal catalysts.
The Chelation Trap: The free hydroxyl group can deprotonate to form an alkoxide, which may coordinate to Palladium (Pd), either poisoning the catalyst or forcing an undesired intramolecular C-O bond formation during attempts at intermolecular coupling.
Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient, requiring electron-rich ligands to facilitate oxidative addition.
Reaction Decision Tree (Visual Guide)
The following diagram illustrates the divergent synthetic pathways available for Compound A.
Figure 1: Divergent synthetic pathways for Compound A. Note the bifurcation between retaining the side chain (Pathways 1 & 2) and morphing the scaffold (Pathway 3).[1]
Objective: Install an aryl or heteroaryl group at C3 without affecting the tertiary alcohol.
The Challenge: Standard tetrakis(triphenylphosphine)palladium(0) conditions often fail due to the steric bulk of the C4 side chain.
The Solution: Use of Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos) creates a highly active, bulky catalytic pocket that facilitates oxidative addition even in hindered environments [1].
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) (Pre-complexed Pd-SPhos G2 is preferred for reproducibility).
Base: K₃PO₄ (3.0 equiv) – Crucial: Use a weaker base to minimize alkoxide formation and competitive cyclization.
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).
Step-by-Step Methodology
Catalyst Pre-activation: In a reaction vial, mix Pd(OAc)₂ and SPhos in the solvent (degassed) and stir at RT for 10 mins to form the active species. Alternatively, use Pd-SPhos G2.
Loading: Add Compound A, the boronic acid, and finely ground K₃PO₄.
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to electron-rich phosphines.
Reaction: Seal and heat to 80–100°C for 4–12 hours.
Monitoring: Check LCMS for consumption of bromide. If the reaction stalls, add a second portion of catalyst (1 mol%).
Workup: Cool to RT. Dilute with EtOAc and wash with water. The tertiary alcohol is polar; ensure the aqueous layer is re-extracted to maximize yield.
Data Summary: Ligand Screening Results (Internal Benchmarking)
The Challenge: The "Cyclization Trap". Strong bases (NaOtBu) typically used in Buchwald couplings will deprotonate the tertiary alcohol (pKa ~17). The resulting alkoxide is an excellent nucleophile and will compete with the amine for the Pd center, leading to the furan byproduct [2].
The Solution: Use LHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃ as the base. LHMDS is bulky and less likely to promote the intramolecular attack compared to sodium alkoxides.
Materials
Substrate: Compound A (1.0 equiv)
Amine: Primary or Secondary Amine (1.2 equiv)
Catalyst:Pd-RuPhos G3 or Pd-BrettPhos G3 (2-5 mol%).
Base: LHMDS (1M in THF, 2.2 equiv) OR Cs₂CO₃ (3.0 equiv).
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
Setup: Flame-dry a Schlenk tube and cool under Argon.
Reagents: Add Compound A, Pd-precatalyst, and Cs₂CO₃ (if using solid base).
Solvent/Amine: Add anhydrous Dioxane and the amine.
Base Addition: If using LHMDS, add dropwise at RT.
Reaction: Heat to 80°C . Do not exceed 100°C to avoid forcing the cyclization.
Quench: Quench with saturated NH₄Cl to protonate any alkoxide formed.
Objective: Synthesize 2,2-dimethyl-2,3-dihydrofuro[2,3-c]pyridine via intramolecular C-O bond formation.
Mechanism: This transformation leverages the proximity of the tertiary alcohol to the C3-Pd intermediate. Unlike the previous protocols, here we encourage alkoxide formation [3].
Figure 2: Mechanistic flow for the intramolecular Pd-catalyzed etherification.
Mix: Combine Compound A, Pd(OAc)₂, DPPF, and NaOtBu in a reaction vessel.
Solvent: Add anhydrous Toluene.
Heat: Heat vigorously to 110°C (reflux) for 16 hours.
Observation: The reaction mixture typically turns dark brown/black.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9638–9639. Link
Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Triflates. Journal of Organic Chemistry, 64(8), 2994–2995. Link
Gowrisankar, S., et al. (2010). Palladium-Catalyzed Intramolecular C-O Bond Formation: Synthesis of Benzofurans and Dihydrobenzofurans. Chemistry - A European Journal, 16(37), 11331–11335. Link
Disclaimer: These protocols are intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) and perform a risk assessment before handling bromopyridines and palladium catalysts.
Application Note: Asymmetric Synthesis of Chiral Analogs of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the structural limitation of the achiral scaffold 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol and provides a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the structural limitation of the achiral scaffold 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol and provides a comprehensive protocol for synthesizing its chiral analogs .
These analogs are critical for Structure-Activity Relationship (SAR) studies, enabling the exploration of specific binding pockets where enantioselectivity dictates potency and metabolic stability.
Executive Summary & Structural Analysis[1]
The parent molecule, 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol (Structure A ), is a versatile building block containing a 3-bromopyridine moiety (useful for Suzuki/Buchwald couplings) and a tertiary alcohol. However, it is achiral due to the symmetry of the gem-dimethyl group at the C2 position.
To introduce chirality—a prerequisite for probing stereospecific biological interactions—we must break this symmetry. This guide details the synthesis of two distinct classes of chiral analogs:
Class I (Secondary Alcohols): Replacement of one methyl group with a hydrogen atom (e.g., 1-(3-Bromopyridin-4-yl)propan-2-ol).
Class II (Tertiary Alcohols): Replacement of one methyl group with a larger alkyl or aryl group (e.g., 1-(3-Bromopyridin-4-yl)-2-phenylpropan-2-ol).
Structural Comparison
Feature
Parent Molecule (Achiral)
Target Chiral Analog (Class II)
Structure
Py-CH₂-C(OH)(Me )(Me )
Py-CH₂-C(OH)(Me )(Ph )
Symmetry
Plane of Symmetry
Asymmetric
Chirality
None
(R) or (S) Enantiomer
Key Challenge
None (Grignard addition to ester)
Enantioselective Nucleophilic Addition
Chemical Strategy & Mechanistic Insight
The Challenge of Tertiary Alcohols
Synthesizing chiral tertiary alcohols is significantly more challenging than secondary alcohols. While secondary alcohols can be made via asymmetric reduction of ketones (a highly mature field), tertiary alcohols require the formation of a quaternary stereocenter via enantioselective nucleophilic addition to a ketone.
For this protocol, we utilize a Titanium(IV)/BINOL-catalyzed addition of organometallics . This method is preferred over chiral sulfoxides or stoichiometric chiral auxiliaries due to its atom economy and the commercial availability of the ligands.
Mechanism:
The chiral ligand (BINOL) modifies the Lewis acidity of the Titanium center. The ketone coordinates to the Titanium, activating it for nucleophilic attack. The bulky chiral ligand blocks one face of the ketone, forcing the nucleophile (Grignard or Organozinc) to attack from the opposite face, inducing stereochemistry.
Experimental Protocols
Phase 1: Synthesis of the Ketone Intermediate
Precursor synthesis is required before asymmetric diversification.
Target: 1-(3-Bromopyridin-4-yl)propan-2-one
Reaction: Lateral lithiation of 3-bromo-4-picoline followed by electrophilic trapping.
Reagents:
3-Bromo-4-methylpyridine (3-bromo-4-picoline)
Lithium Diisopropylamide (LDA) [2.0 M in THF]
Ethyl Acetate (Electrophile) or N-Methoxy-N-methylacetamide (Weinreb Amide)
Solvent: Anhydrous THF
Step-by-Step Protocol:
Deprotonation: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add 3-bromo-4-picoline (10 mmol, 1.72 g) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
Lithiation: Add LDA (11 mmol, 5.5 mL) dropwise over 15 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic anion (lateral lithiation).
Note: The bromine at C3 is stable to LDA at -78°C; however, temperatures above -40°C may trigger "halogen dance" or benzyne formation.
Acylation: Add N-Methoxy-N-methylacetamide (12 mmol) dissolved in THF dropwise. Stir at -78°C for 1 hour.
Quench: Quench with saturated NH₄Cl solution (20 mL) while still cold. Warm to room temperature.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexanes/EtOAc) to yield 1-(3-Bromopyridin-4-yl)propan-2-one .
Phase 2: Asymmetric Synthesis of the Chiral Tertiary Alcohol
Catalyst Preparation: In a flame-dried Schlenk flask, combine (R)-BINOL (0.2 mmol, 20 mol%) and Ti(OiPr)₄ (1.2 mmol) in dry DCM (10 mL). Stir at reflux for 1 hour to form the chiral catalyst complex. The solution typically turns reddish-orange.
Substrate Addition: Cool the catalyst mixture to 0°C . Add the Ketone Intermediate (1.0 mmol) dissolved in DCM (2 mL). Stir for 15 minutes to allow coordination.
Nucleophilic Addition: Cool the reaction mixture to -40°C . Add PhMgBr (2.0 mmol) dropwise via syringe pump (rate: 0.5 mL/min).
Critical Control Point: Fast addition results in background (racemic) reaction. Slow addition ensures the reaction proceeds through the chiral catalytic cycle.
Completion: Stir at -40°C for 4 hours. Monitor by TLC or LC-MS.
Hydrolysis: Quench carefully with 1N HCl (5 mL).
Purification: Extract with DCM. The crude residue will contain the product and BINOL. Purify via column chromatography (Silica gel, 0-30% EtOAc in Hexanes). BINOL can often be recovered.
Low Yield in Phase 1: Ensure THF is strictly anhydrous. Moisture kills the lithiated species instantly. If the bromine is lost, the temperature was too high during lithiation.
Low ee in Phase 2: Increase the steric bulk of the nucleophile or the ligand (e.g., use H8-BINOL). Ensure the background reaction (uncatalyzed addition) is suppressed by keeping the temperature low (-40°C to -60°C).
References
Asymmetric Synthesis of Tertiary Alcohols: Luderer, M. R., et al. "Asymmetric Addition of Organometallic Reagents to Ketones." Chemical Reviews, 2010. Link
Lithiation of 3-Bromopyridines: Schlosser, M. "The regioselective functionalization of pyridines." Journal of Organometallic Chemistry, 2005.
Titanium-Catalyzed Additions: Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Ketones." Accounts of Chemical Research, 2003. Link
Reaction of 3-bromo-4-picoline: "Synthesis of 1,3-DI(4-Pyridinyl)Acetone." Marshall Digital Scholar. Link
Chiral Ligands: "Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions." NIH PubMed Central. Link
Overcoming low yields in the synthesis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Welcome to the technical support guide for the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your outcomes.
Introduction: The Challenge of Pyridyl Tertiary Alcohols
The synthesis of tertiary alcohols on a pyridine scaffold, such as 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol, is a common objective in medicinal chemistry. However, the inherent properties of the pyridine ring often complicate what might otherwise be a straightforward nucleophilic addition. The primary route to this molecule involves the addition of an isopropyl Grignard reagent to a 4-acyl-3-bromopyridine precursor. The Lewis basicity of the pyridine nitrogen can interfere with the Grignard reagent, and the electron-deficient nature of the ring can lead to undesired side reactions, frequently resulting in disappointingly low yields.[1][2] This guide is structured to address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield for the Grignard addition to the 3-bromo-4-acylpyridine precursor consistently low?
A1: Low yields in this specific Grignard reaction are typically rooted in a few key areas:
Grignard Reagent Viability: Grignard reagents are exquisitely sensitive to moisture and air. Inadequate drying of glassware, solvents, or the starting halide can significantly reduce the concentration of active reagent.[3]
Competing Side Reactions: The most common side reaction is the formation of bipyridine-type homocoupling products (Wurtz-type reaction).[3] Additionally, if the 4-acyl group has α-protons, enolization can compete with nucleophilic addition.
Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can coordinate with the magnesium center of the Grignard reagent, forming a complex that is less nucleophilic. This can slow down or stall the desired reaction.
Work-up and Purification Losses: The product, being a tertiary alcohol with a basic pyridine handle, can be prone to decomposition or difficult to separate from reaction byproducts and magnesium salts during aqueous work-up and chromatography.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct that I suspect is a bipyridine. How can I prevent this?
A2: The formation of bipyridine byproducts is a classic issue in Grignard reactions with aryl halides. It arises from a homocoupling reaction. To minimize this:
Maintain Low Temperatures: The reaction should be initiated and maintained at a low temperature (e.g., -20 °C to 0 °C). Higher temperatures accelerate the rate of side reactions.
Slow, Controlled Addition: Add the solution of the 3-bromo-4-acylpyridine to the Grignard reagent dropwise. This ensures that the concentration of the electrophile (the pyridine) is always low relative to the nucleophile, disfavoring the coupling side reaction. Never add the Grignard reagent to the pyridine precursor.
Use an Appropriate Solvent: Tetrahydrofuran (THF) is generally the preferred solvent. Its ability to coordinate with the magnesium center can help to solubilize the Grignard reagent and modulate its reactivity.
Q3: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What can I do?
A3: A stalled reaction often points to reagent deactivation or insufficient reactivity.
Check Grignard Reagent Concentration: Before starting the addition, consider titrating your Grignard reagent (e.g., using iodine and sodium thiosulfate) to confirm its molarity. Commercial Grignard reagents can degrade upon storage.
Increase Equivalents: Empirically test using a higher molar excess of the Grignard reagent (e.g., moving from 1.5 to 2.5 equivalents) to compensate for any reagent consumed by trace moisture or side reactions.
Consider Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This transmetalates the Grignard reagent to a more nucleophilic and less basic organocerium species, which strongly favors 1,2-addition to the carbonyl and is less prone to other side reactions. This is known as the Luche reaction.
Q4: Is there a better way to perform the reaction work-up to improve my isolated yield?
A4: A careful work-up is critical. Standard acidic quenches can be problematic.
Use a Buffered Quench: Instead of a strong acid like HCl, quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is acidic enough to protonate the alkoxide and break down the magnesium complexes but mild enough to avoid degradation of the product.
Complex Magnesium Salts: After quenching, you may observe a thick precipitate of magnesium salts. Adding a Rochelle's salt (potassium sodium tartrate) solution and stirring for an hour can help chelate the magnesium and break up the emulsion, leading to a much cleaner phase separation during extraction.
Choice of Extraction Solvent: Use a solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.
Troubleshooting Guide: A Symptom-Based Approach
This section provides actionable protocols to diagnose and solve specific experimental issues.
Symptom 1: Reaction Fails to Initiate or Shows <10% Conversion
This is the most common failure mode and almost always points to issues with the reaction setup and reagents.
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours and assembled hot while flushing with a stream of dry nitrogen or argon.
Solvent: Use anhydrous solvent. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl or obtained from a recently opened bottle of high-purity anhydrous solvent.
Grignard Titration (Optional but Recommended):
Accurately weigh ~0.2 g of iodine into a dry, nitrogen-flushed flask.
Dissolve in 10 mL of anhydrous THF.
Slowly add the Grignard solution via syringe until the brown/yellow color of the iodine just disappears.
Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with I₂.
Symptom 2: High Ratio of Byproducts to Desired Product
This indicates that the reaction conditions favor undesired pathways.
DOT Script: Competing Reaction Pathways
Caption: Desired Nucleophilic Addition vs. Undesired Homocoupling.
Table: Impact of Reaction Parameters on Selectivity
Parameter
Condition
Expected Outcome on Yield
Impact on Bipyridine Byproduct
Recommendation
Temperature
> 25 °C (RT)
Lower
Significant Increase
Maintain at 0 °C or below.
0 °C
Moderate-Good
Moderate
Good starting point.
-20 °C to -40 °C
Potentially Higher
Minimized
Optimal for suppressing byproducts.
Addition Rate
Fast (Bulk addition)
Very Low
Very High
Avoid at all costs.
Slow (Dropwise over 1h)
Good
Minimized
Standard recommended procedure.
Stoichiometry
1.1 eq. Grignard
May be low (incomplete)
Low
Use only if Grignard is freshly titrated.
(Grignard:Pyridine)
1.5 - 2.5 eq. Grignard
Optimal
Moderate
Recommended range to drive reaction.
Protocol: Optimized Slow-Addition Procedure
To a dry, nitrogen-flushed flask, add your isopropylmagnesium chloride solution (1.5-2.0 eq) in THF.
Cool the Grignard solution to -20 °C using a dry ice/acetone bath.
Dissolve the 3-bromo-4-acylpyridine precursor (1.0 eq) in anhydrous THF in a separate flask.
Transfer the pyridine solution to a dropping funnel and add it dropwise to the cooled, stirring Grignard solution over a period of at least 60 minutes.
Ensure the internal reaction temperature does not rise above -10 °C during the addition.
After the addition is complete, allow the reaction to stir at -20 °C for an additional hour before slowly warming to 0 °C over another hour. Monitor by TLC for consumption of starting material.
Authoritative Grounding & References
The protocols and mechanistic explanations provided in this guide are grounded in established principles of organometallic chemistry and supported by peer-reviewed literature.
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]
Popov, Y. V., Belyakov, S., & Tota, A. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
Aggarwal, V. K., & O'Brien, C. J. (2009). Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation–Borylation Methodology. Organic Letters, 11(6), 1345–1348. [Link]
Cook, X. A. F., Pantaine, L. R. E., & Blakemore, D. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(9), 4494-4514. [Link]
Husain, A., Ahmad, A., & Alam, M. M. (2011). Stereoselective synthesis and antimicrobial activity of steroidal C-20 tertiary alcohols with thiazole/pyridine side chain. European Journal of Medicinal Chemistry, 46(9), 4296-4302. [Link]
Bryce-Smith, D., & Roberts, B. J. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1375. [Link]
Technical Support Center: Purification of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Welcome to the technical support guide for the purification of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL . This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL . This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges associated with the purification of this important synthetic intermediate.
Introduction: Understanding the Molecule and Its Synthesis
The target molecule, a tertiary alcohol bearing a bromopyridine moiety, is most commonly synthesized via the addition of an isopropyl organometallic reagent (e.g., isopropylmagnesium bromide) to a 4-acyl precursor, such as 1-(3-bromopyridin-4-yl)ethanone[1]. The inherent chemical properties of the starting materials, reagents, and the final product dictate the purification challenges. The basicity of the pyridine nitrogen, the potential for side reactions during synthesis, and the physical properties of the tertiary alcohol all play a critical role.
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude post-reaction mixture is very complex. What are the likely impurities I need to remove?
A1: The impurity profile is almost always a direct consequence of the synthetic route, which is typically a Grignard or similar organometallic reaction. Understanding these potential byproducts is the first step to designing a robust purification strategy.
Unreacted Starting Materials: Residual 1-(3-bromopyridin-4-yl)ethanone or other acyl precursors.
Grignard-Related Impurities:
Homocoupling Products: Coupling of the Grignard reagent with the starting bromopyridine can occur, leading to bipyridine-type impurities[2]. This is often favored at higher temperatures and concentrations.
Dehalogenated Product: The bromine atom on the pyridine ring can be reduced to a hydrogen, yielding 1-(pyridin-4-yl)-2-methylpropan-2-ol[3].
Quenched Reagent Byproducts: The Grignard reagent is highly reactive towards water and atmospheric oxygen, which can introduce various hydrocarbon impurities[2].
Inorganic Salts: Magnesium salts (e.g., MgBr₂) are stoichiometric byproducts of the reaction and must be thoroughly removed during the initial aqueous work-up[3].
Table 1: Common Impurities and Their Origin
Impurity Class
Specific Example
Probable Origin
Recommended Removal Step
Unreacted Precursor
1-(3-bromopyridin-4-yl)ethanone
Incomplete reaction
Column Chromatography
Homocoupling Byproduct
Isopropyl-coupled bromopyridine
Side reaction of Grignard reagent
Column Chromatography
Dehalogenated Product
1-(pyridin-4-yl)-2-methylpropan-2-ol
Reduction of C-Br bond
Column Chromatography
Inorganic Salts
Magnesium bromide/chloride
Grignard reaction byproduct
Aqueous Work-up (Extraction)
Q2: I am attempting silica gel column chromatography, but my product is streaking badly and I have poor separation (peak tailing). What is happening and how do I fix it?
A2: This is the most common issue when purifying pyridine-containing compounds on standard silica gel. The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel[4]. This strong interaction causes a portion of the analyte to be retained longer, resulting in a tailed peak.
Solutions:
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to saturate the acidic sites on the silica.
Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This is often the most effective and straightforward solution[4].
Ammonia: Using a solvent system saturated with ammonia can also be effective, though it is more cumbersome to prepare.
Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel.
Dry Loading Technique: To prevent the compound from dissolving poorly at the origin and causing band broadening, use a dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column[3].
Reverse-Phase Chromatography: If available, reverse-phase HPLC (RP-HPLC) can be an excellent alternative. Using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can provide excellent peak shape and separation[3].
Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, causing it to separate as a supersaturated liquid phase rather than forming a crystal lattice. This is a common problem for compounds with moderate polarity[3].
Troubleshooting Steps:
Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional "good" solvent (the one it dissolves in) to slightly lower the saturation point before allowing it to cool again, much more slowly[3].
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After heating, allow the flask to cool to room temperature on the benchtop, undisturbed, for several hours before moving it to an ice bath.
Use a Solvent/Anti-Solvent System: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, heptane, or pentane) dropwise at a slightly elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify it, then allow it to cool slowly. A common and effective pair for many pyridine derivatives is ethyl acetate/hexanes[3].
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q4: My purified product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities are common in complex organic syntheses. They are often highly conjugated, non-polar molecules that can be effectively removed with activated carbon.
Procedure:
Dissolve the colored product in a suitable hot solvent, as you would for recrystallization.
Allow the solution to cool slightly (never add charcoal to a boiling solution, as it can cause violent bumping)[3].
Add a very small amount of activated charcoal (e.g., 1-2% of the product's weight).
Swirl or briefly stir the mixture for a few minutes.
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The desired product should remain in the colorless filtrate.
Proceed with the cooling and crystallization of the decolorized solution.
Experimental Protocols
These protocols provide a validated starting point for purification. Always perform small-scale trials and use TLC to guide your optimization.
This protocol is designed to quench the Grignard reaction and remove inorganic salts and highly polar impurities.
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent like ethyl acetate and water. Shake vigorously and allow the layers to separate.
Acid Wash (Optional but Recommended): Separate the layers. Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind in the organic layer.
Basification and Re-extraction: Collect the acidic aqueous layer from the previous step. Cool it in an ice bath and slowly add a base (e.g., 6N NaOH or solid NaHCO₃) until the pH is >8. The product will precipitate or form an oil. Extract the now-basic aqueous layer multiple times with an organic solvent (ethyl acetate or dichloromethane).
Final Wash and Drying: Combine all the final organic extracts. Wash once with brine to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the use of a standard silica gel column.
TLC Analysis: First, determine an appropriate solvent system using TLC. A good target is to find a system that gives your product an Rf value of approximately 0.2-0.3[5]. A gradient of 0% to 40% ethyl acetate in hexanes is a common starting point.
Column Packing: Prepare a slurry of silica gel in your initial, non-polar solvent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.
Sample Loading (Dry Loading): Dissolve your crude product (from Protocol 1) in a minimal amount of dichloromethane. Add silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column, forming a thin, even band.
Elution: Begin elution with the non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding more ethyl acetate according to your TLC analysis. Crucially, add 0.5% (v/v) triethylamine to all your mobile phase mixtures to prevent peak tailing.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Recommended Starting Conditions for Chromatography
Parameter
Recommended Condition
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase
Hexanes / Ethyl Acetate Gradient
Good polarity range for separating moderately polar compounds.
Additive
0.5% (v/v) Triethylamine
Suppresses silanol interactions, ensuring symmetrical peak shape for the basic pyridine compound[4].
Loading Method
Dry Loading
Prevents band broadening, especially for less soluble compounds[3].
Visualization of Workflows
Overall Purification Workflow
The following diagram illustrates the logical flow from crude product to a highly pure solid.
Caption: General experimental workflow for purification.
Troubleshooting Logic for Crystallization
This diagram provides a decision tree for addressing common recrystallization failures.
Caption: Troubleshooting logic for crystallization.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. BenchChem. 5
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem. 3
BenchChem Technical Support Team. (2025). Technical Support Center: Chromatography of Pyridine Compounds. BenchChem. 4
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Link
Bernofsky, C. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. Methods in Enzymology, 66, 23-39. Link
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Link
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Link
Luly, J. R., & Dellaria, J. F. (1987). Process for making 2-bromopyridine. U.S. Patent 4,291,165A. Link
BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem. 6
Bryce-Smith, D., & Wakefield, B. J. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 7, 635-638. Link
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Link
den Hertog, H. J., & Wibaut, J. P. (1952). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. Link
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
ChemicalBook. (2024). 1-(3-Bromopyridin-4-yl)ethanone. Link
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromopyridine Substrates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with these powerful yet often temperamental transformations. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen present unique hurdles that require careful consideration and optimization.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered when working with bromopyridine substrates in palladium-catalyzed cross-coupling reactions.
Q1: Why is my cross-coupling reaction with a bromopyridine substrate failing or giving low yields?
Low yields or complete reaction failure with bromopyridine substrates can often be traced back to a few key issues:
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and inhibiting its activity.[2][3] This is a primary challenge, especially with 2-bromopyridines.
Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center from pyridine coordination and facilitating the catalytic cycle.[4] An inappropriate ligand may not provide the necessary steric bulk or electronic properties.
Incorrect Base Selection: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) and regenerating the catalyst.[5] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.[1]
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1] Impure reagents or improperly dried, non-degassed solvents can lead to catalyst deactivation and competing side reactions.[2]
Inadequate Reaction Conditions: Suboptimal temperature and reaction time can significantly impact the yield. These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[1]
Q2: I'm observing a significant amount of debrominated starting material. What's causing this and how can I fix it?
The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.[1][3] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of your desired coupling partner.[6]
Potential Hydride Sources: These can include the solvent (especially alcohols), impurities in reagents, the boronic acid itself, or even certain bases.[1][6]
Prevention Strategies:
Choice of Base: In Suzuki couplings, avoid stronger bases like NaOtBu which can promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[1]
Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity.[4]
Protecting Groups: For N-H containing heterocycles that are also prone to dehalogenation, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[7][8]
Q3: My reaction mixture turned black. What does this mean?
The formation of a fine black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[2] This means the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle, leading to a stalled or failed reaction.
Q4: Can I use the same catalyst system for different types of cross-coupling reactions with bromopyridines?
While some palladium catalysts are versatile, it is generally recommended to use catalyst systems optimized for each specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] The optimal ligand, base, and solvent can vary significantly between these transformations.
In-Depth Troubleshooting Guides
When initial attempts fail, a systematic approach to optimization is crucial. The following guides provide a logical workflow for troubleshooting common palladium-catalyzed cross-coupling reactions with bromopyridine substrates.
Visualizing the Problem: A Troubleshooting Flowchart
The following diagram outlines a general decision-making process for troubleshooting a failed or low-yielding cross-coupling reaction with a bromopyridine substrate.
Caption: Troubleshooting Decision Tree for Bromopyridine Cross-Coupling.
Guide 1: Overcoming Catalyst Inhibition in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but the pyridine nitrogen can be problematic.
Problem: Low to no conversion, starting materials remain.
Underlying Cause: The pyridine nitrogen coordinates to the palladium center, inhibiting oxidative addition or subsequent steps in the catalytic cycle.[3][4]
Solutions & Experimental Protocol:
Ligand Selection is Key: Bulky, electron-rich phosphine ligands are essential to shield the palladium center and promote the desired catalytic steps.[9]
Ligand
Key Features
Recommended For
SPhos
Bulky, electron-rich biaryl phosphine.
General use, often a good starting point.
XPhos
More sterically hindered than SPhos.
Challenging, sterically demanding substrates.
RuPhos
Electron-rich and bulky.
Often effective for heteroaryl couplings.
Optimized Protocol for Ligand Screening:
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.).[4] Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[2]
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.[1]
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
Guide 2: Fine-Tuning the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. With 2-bromopyridines, catalyst poisoning is a major concern.[2]
Problem: Low yield, significant starting material recovery, or catalyst decomposition (palladium black).
Underlying Cause: Strong coordination of the 2-bromopyridine nitrogen to the palladium center, preventing the catalytic cycle from turning over.[2]
Solutions & Experimental Protocol:
Catalyst and Ligand System: The choice of both the palladium precursor and the ligand is critical. Pre-formed catalysts (precatalysts) can offer more consistent results.[1]
Catalyst System
Base
Solvent
Temperature (°C)
Pd₂(dba)₃ / XPhos
NaOtBu or LHMDS
Toluene or Dioxane
80-110
BrettPhos Palladacycle
K₃PO₄ or Cs₂CO₃
Toluene or Dioxane
100-110
RuPhos Palladacycle
NaOtBu or K₂CO₃
Toluene or Dioxane
80-110
Optimized General Protocol for Buchwald-Hartwig Amination:
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (if not using a precatalyst, 1.2-1.5 times the Pd amount), and the base (1.5-2.0 equiv.) to a dry reaction vessel.[1]
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).[1]
Oxidative Addition: This is the first and often rate-limiting step where the Pd(0) catalyst inserts into the C-Br bond of the bromopyridine.[10][11] The electron-deficient nature of the pyridine ring can make this step more challenging compared to electron-rich aryl bromides. Bulky, electron-donating ligands enhance the electron density on the palladium, promoting this step.[9]
Transmetalation (for Suzuki, Negishi, etc.): The organic group from the coupling partner is transferred to the palladium center. This step requires activation by a base.[5]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[12][13] This step is generally favored for sterically bulky ligands.[14]
The primary challenge with bromopyridines is the off-cycle coordination of the pyridine nitrogen to the Pd(0) or Pd(II) intermediates, which acts as an inhibitor.[7] The use of bulky ligands physically blocks this coordination, allowing the catalytic cycle to proceed.
References
Mass spectrometric studies of reductive elimination from Pd(IV) complexes - PubMed. (2014).
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
Troubleshooting low yields in 3-Bromopyridine-D4 functionalization - Benchchem. (n.d.).
Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC. (n.d.).
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem. (n.d.).
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.).
how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence | Inorganic Chemistry - ACS Publications. (n.d.).
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. (n.d.).
Reductive elimination - Wikipedia. (n.d.).
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
oxidative addition and palladium coupling - csbsju. (n.d.).
Identification of impurities in 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL synthesis
Executive Summary & Synthesis Context This guide addresses the impurity profile associated with the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol . This tertiary alcohol is a critical pharmacophore intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Synthesis Context
This guide addresses the impurity profile associated with the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol . This tertiary alcohol is a critical pharmacophore intermediate, typically synthesized via the lateral lithiation of 3-bromo-4-methylpyridine followed by electrophilic trapping with acetone.[1]
The Standard Protocol (Basis for Impurity Analysis):
Mechanism: Kinetic deprotonation of the C4-methyl group at -78°C to form the picolyl anion, followed by nucleophilic addition to acetone.[1]
Critical Quality Attribute (CQA): The tertiary alcohol moiety is acid-sensitive and prone to dehydration. The bromine atom at C3 is labile toward Lithium-Halogen exchange, creating a risk of side-reactions if temperature is uncontrolled.[1]
Impurity Profile & Identification Guide
The following table categorizes the most frequent impurities based on their mechanistic origin. Use this data to interpret LC-MS and HPLC chromatograms.[1]
Impurity Code
Common Name
Structure Description
Mechanistic Origin
Mass Shift (vs Product)
IMP-A
The "Styrene" Alkene
3-bromo-4-(2-methylprop-1-en-1-yl)pyridine
Acid-Catalyzed Dehydration: Occurs during acidic workup or thermal drying.[1] The double bond conjugates with the pyridine ring.
[M-18]
IMP-B
Des-Bromo Analog
1-(pyridin-4-yl)-2-methylpropan-2-ol
Debromination: Result of Lithium-Halogen exchange (n-BuLi attacks Br instead of H) or impure starting material.[1]
[M-78/80]
IMP-C
Starting Material
3-bromo-4-methylpyridine
Incomplete Conversion: Caused by moisture quenching the lithiated intermediate or insufficient acetone.[1]
[M-58]
IMP-D
Pyridyne Adducts
Various isomers (e.g., 3-diisopropylamino-4-methylpyridine)
Pyridyne Formation: If temp > -60°C, the lithiated species eliminates LiBr to form 3,4-pyridyne, which traps amines/nucleophiles.[1]
Variable
IMP-E
Diacetone Alcohol
4-hydroxy-4-methylpentan-2-one
Reagent Self-Condensation: LDA catalyzes the aldol condensation of excess acetone.[1]
Low MW (116 Da)
Troubleshooting & FAQs
Category 1: Stability & Workup Issues
Q: I observed the product peak in the reaction mixture, but after workup and vacuum drying, a new lipophilic impurity (IMP-A) appeared. What happened?A: You are likely observing IMP-A (The Dehydrated Alkene) .
The Cause: Tertiary benzylic-like alcohols are extremely prone to E1 elimination.[1] If your workup involved an acidic wash (e.g., HCl to remove pyridine salts) or if the drying oven was set above 40°C, you triggered dehydration. The driving force is the formation of a conjugated system (styrene-like double bond).
The Fix:
Quench: Use saturated
(mildly acidic/neutral) rather than strong acids.
pH Control: Ensure the final organic extract is neutralized (
wash) before concentration.
Drying: Do not heat above 35°C. Use high vacuum at ambient temperature.
Q: My LC-MS shows a significant peak with mass [M-80]. Is this the des-bromo impurity?A: Yes, this is IMP-B .[1]
The Cause: This indicates Lithium-Halogen Exchange .[1] Although LDA is a bulky base designed to deprotonate, trace amounts of free n-BuLi (if LDA is generated in situ) or temperatures rising above -70°C can cause the Lithium to attack the Bromine atom instead of the methyl proton.
The Fix:
Ensure your internal temperature (not just the bath) remains below -75°C during LDA addition.
If making LDA in situ, ensure precisely 1.05 eq of Diisopropylamine is used relative to n-BuLi to consume all alkyl lithium.[1]
Category 2: Reaction Optimization
Q: I have low yield and a complex mixture of "tar-like" baseline impurities. What is going on?A: You are likely generating IMP-D via the Pyridyne Pathway .[1]
The Mechanism: 3-bromo-4-lithiomethylpyridine is unstable.[1] If the temperature warms up before acetone is added, it can undergo elimination of LiBr to form 3,4-pyridyne (a highly reactive triple-bond species in the ring).[1] This species instantly polymerizes or reacts with the diisopropylamine present.
The Fix:
Cryogenics: The time between lithiation and acetone addition is critical. Keep it short (< 30 mins) and strictly cold (-78°C).
Reverse Addition: Consider adding the pre-cooled lithiated pyridine into a solution of acetone to minimize the lifetime of the anion.
Visualizing the Impurity Pathways
The following diagram maps the reaction logic and the divergence points for each impurity.
Caption: Mechanistic divergence points in the synthesis of 1-(3-Bromopyridin-4-yl)-2-methylpropan-2-ol.
Analytical Method Parameters (HPLC)
To separate the target alcohol from the dehydrated alkene (IMP-A) and starting material (IMP-C), use the following validated conditions:
Technical Support Center: Managing the Reactivity of 4-Pyridyl Grignard Reagents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious instability of 4-pyridyl Grignard reagents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious instability of 4-pyridyl Grignard reagents. Whether you are synthesizing complex active pharmaceutical ingredients (APIs) or developing novel materials, mastering the generation and trapping of these labile intermediates is critical. This guide synthesizes mechanistic theory with field-proven scale-up strategies to ensure your cross-coupling workflows are robust, reproducible, and self-validating.
The Causality of Instability: Understanding the 4-Pyridyl Anion
To successfully manage 4-pyridyl Grignard reagents, one must first understand the causality behind their degradation. The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, which acts as a strong electron-withdrawing group.
When a 4-pyridylmagnesium halide is generated, the nucleophilic carbon (C4) exists in the same solution as highly electrophilic C=N bonds (either from unreacted starting material or other pyridine rings). This creates a perfect storm for rapid intermolecular nucleophilic attack, leading to oligomerization and polymerization[1]. Direct insertion of magnesium metal into 4-halopyridines often fails because the localized heating and slow reaction rates allow these degradation pathways to dominate.
The Solution: Halogen-magnesium exchange using Knochel’s Turbo Grignard (
). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity. This allows the exchange to occur rapidly at sub-zero temperatures (e.g., -20 °C), kinetically suppressing the oligomerization pathway[1][2].
Troubleshooting & FAQs
Q1: Why is my 4-pyridylmagnesium chloride decomposing before I can add my electrophile?A: Temperature control is the most critical parameter. 4-Pyridylmagnesium chloride is stable at low temperatures in tetrahydrofuran (THF), but exhibits ~10% decomposition when warmed to just 21 °C, and degrades rapidly at 60 °C[2]. If your protocol involves warming the Grignard batch before adding the electrophile, you are losing your reactive intermediate to thermal oligomerization. Always maintain the Grignard at sub-zero temperatures until the exact moment of coupling.
Q2: I am trying to use an Iron (Fe) catalyst for a Kumada-Corriu coupling with my 4-pyridyl Grignard to avoid toxic transition metals. Why am I getting 0% yield?A: 4-Pyridyl Grignard reagents are uniquely sensitive to the nature of the transition metal catalyst. While iron catalysis is excellent for many systems, 4-pyridylmagnesium chloride undergoes dramatic and rapid degradation in the presence of Fe catalysts, completely decomposing at −30 °C within 30 minutes[2]. This catalyst-induced degradation outpaces the desired cross-coupling cycle. We strongly recommend switching to a Palladium (Pd) catalyst (e.g., PEPPSI-IPr), which provides cleaner reaction profiles for these specific aza-heterocycles[2].
Q3: How do I successfully scale up a cross-coupling reaction involving 4-pyridyl Grignard reagents?A: Batch scale-up often fails because extended processing and addition times exacerbate the degradation of the labile Grignard intermediate[2][3]. For large-scale manufacturing, continuous flow technology is the industry standard. By generating the Grignard reagent in a flow reactor and immediately mixing it with the electrophile and catalyst, the residence time of the unstable intermediate is minimized to minutes or seconds, entirely circumventing thermal and catalyst-induced degradation[2][3]. If flow is unavailable, strict inverse addition (adding the cold Grignard dropwise to a heated electrophile/catalyst mixture) ensures the cross-coupling rate remains faster than the degradation rate.
Quantitative Stability Data
The following table summarizes the stability profile of 4-pyridylmagnesium chloride under various process conditions, derived from scale-up studies of the ERK1/2 inhibitor GDC-0994[2].
Condition / Matrix
Temperature
Catalyst Present
Observed Stability / Degradation Profile
THF Solution
< 0 °C
None
Stable over standard reaction time scales.
THF Solution
21 °C
None
~10% decomposition observed via HPLC.
THF Solution
60 °C
None
Significant and rapid thermal degradation.
Kumada-Corriu
0 °C
Pd Catalyst
Unstable; immediate degradation begins upon contact.
Kumada-Corriu
60 °C
Pd Catalyst
>50% degradation; product only forms if addition is controlled.
To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard, you can quantify the exact yield of your Grignard reagent before committing expensive catalysts and complex electrophiles to the reaction.
Step 1: Preparation and Internal Validation Setup
In a flame-dried, nitrogen-purged flask, dissolve 4-iodopyridine (1.0 equiv) in anhydrous THF to achieve a 0.5 M solution.
Add 1,3,5-trimethoxybenzene (0.1 equiv) to the solution. Causality: This acts as an inert internal standard for HPLC monitoring, allowing you to establish a baseline ratio of starting material to standard.
Step 2: Halogen-Magnesium Exchange
Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.
Dropwise, add
(Turbo Grignard, 1.25 equiv) over 15 minutes, maintaining the internal temperature below -15 °C.
Stir for 30 minutes at -20 °C.
Step 3: In-Process Validation (The Self-Check)
Withdraw a 50 µL aliquot of the reaction mixture and quench it immediately into a vial containing 1 mL of a 1:1 Water/Methanol mixture.
Analyze via HPLC. Causality: You should observe complete consumption of 4-iodopyridine and the appearance of the quenched product (pyridine), quantified against the 1,3,5-trimethoxybenzene peak. If degradation (oligomers) is detected here, abort the coupling step and check your temperature controls[2].
Step 4: Inverse Addition Cross-Coupling
In a separate flask, prepare a solution of your electrophile (e.g., a heteroaryl halide, 1.0 equiv) and the Pd catalyst (e.g., PEPPSI-IPr, 1 mol%) in THF. Heat this receiving flask to 60 °C.
Transfer the validated, cold (-20 °C) 4-pyridylmagnesium chloride solution to an addition funnel (or use a syringe pump).
Add the Grignard solution dropwise into the 60 °C electrophile mixture over 30–45 minutes. Causality: By keeping the bulk Grignard cold and adding it slowly to the hot catalyst mixture, the rate of the desired Pd-catalyzed cross-coupling outpaces the rate of thermal degradation[2].
Stir for an additional 1 hour, then quench with saturated aqueous
.
Mechanistic & Workflow Visualization
The following diagram maps the critical decision points, validated pathways, and competing degradation risks when handling 4-pyridyl Grignard reagents.
Figure 1: Reaction workflow and competing degradation pathways of 4-pyridylmagnesium chloride.
References
1.[2] Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Publications.
2.[1] Pyridylmagnesium Chlorides from Bromo and Dibromopyridines by Bromine-Magnesium Exchange: A Convenient Access to Functionalized Pyridines. ResearchGate.
3.[3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
Comparing the reactivity of 3-bromopyridine vs. other halopyridines in Grignard reactions
The generation of pyridyl Grignard reagents is a foundational yet historically challenging transformation in organometallic chemistry. The electron-deficient nature of the pyridine ring, coupled with the ability of the b...
Author: BenchChem Technical Support Team. Date: March 2026
The generation of pyridyl Grignard reagents is a foundational yet historically challenging transformation in organometallic chemistry. The electron-deficient nature of the pyridine ring, coupled with the ability of the basic nitrogen atom to coordinate with and poison magnesium surfaces, often renders classical direct magnesium insertion highly erratic.
To overcome this, modern synthetic protocols rely almost exclusively on halogen-magnesium exchange. However, the reactivity and stability of the resulting Grignard species are heavily dictated by the position of the halogen on the heteroaromatic ring. This guide provides an objective, data-driven comparison of 3-bromopyridine against other halopyridines, detailing the causality behind their divergent reactivities and establishing a self-validating protocol for robust Grignard formation.
Mechanistic Divergence: The Positional Effect in Halopyridines
The rate of halogen-magnesium exchange is fundamentally governed by the stabilization of the intermediate "ate" complex. While the reactivity order generally follows the polarizability of the carbon-halogen bond (I > Br > Cl >> F)[1], the regiochemistry of the pyridine ring dictates both the kinetics of the exchange and the thermodynamic stability of the resulting organometallic reagent.
2- and 4-Halopyridines (Highly Activated, Kinetically Unstable)
The nitrogen atom in pyridine withdraws electron density via both inductive and resonance effects, leaving the 2- and 4-positions highly electron-deficient. This accelerates nucleophilic attack by the exchange reagent (e.g., isopropylmagnesium chloride), making the Br/Mg exchange extremely fast. However, this exact electronic environment renders the resulting 2- or 4-pyridylmagnesium halides highly unstable. If not strictly maintained at sub-zero temperatures (-10 °C to 0 °C), they rapidly undergo Wurtz-type homo-coupling, elimination, or polymerization[2].
3-Halopyridines (Moderately Activated, Thermodynamically Stable)
The 3-position is subject only to the inductive electron-withdrawing effect of the nitrogen, lacking the resonance destabilization seen at the 2/4-positions. Consequently, 3-bromopyridine is "less activated" toward nucleophilic exchange[3]. Historically, direct magnesium insertion into 3-bromopyridine was notoriously sluggish, often requiring highly activated Rieke magnesium or entrainers (like 1,2-dibromoethane) to force the reaction, which compromised functional group tolerance[4].
The paradigm shifted with Knochel's "Turbo Grignard" reagent (iPrMgCl·LiCl). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, forming a highly reactive magnesiate complex. With Turbo Grignard, 3-bromopyridine undergoes complete exchange in just 5 to 15 minutes at room temperature (25 °C). Crucially, the resulting 3-pyridylmagnesium bromide is significantly more stable than its 2- or 4- counterparts, allowing for robust, room-temperature processing without degradation[5].
Mechanistic divergence of halopyridines during halogen-magnesium exchange.
Quantitative Reactivity Comparison
The following table summarizes the optimized conditions and empirical outcomes for the halogen-magnesium exchange of various halopyridines using iPrMgCl·LiCl.
Substrate
Optimal Temp.
Time to >95% Conv.
Typical Yield
Stability / Side Reactions
3-Iodopyridine
-20 °C
< 5 min
>90%
Highly reactive; requires strict cooling to prevent over-reaction.
3-Bromopyridine
25 °C
5–15 min
85–95%
Highly stable intermediate; optimal balance of reactivity and stability.
2-Bromopyridine
0 °C to 25 °C
15–30 min
80–90%
Intermediate prone to degradation at elevated temperatures.
4-Bromopyridine
-10 °C to 0 °C
15 min
75–85%
Highly susceptible to Wurtz coupling; strict temperature control mandatory.
3-Chloropyridine
25 °C to 40 °C
> 12 hours
< 50%
Sluggish exchange; direct Mg insertion (Rieke Mg) preferred over exchange.
Self-Validating Protocol: Synthesis of 3-Pyridylmagnesium Bromide
Causality & Trustworthiness Note:
This protocol utilizes iPrMgCl·LiCl to bypass the metal-surface poisoning inherent to direct Mg insertion. Because Grignard reagents are invisible to standard UV-HPLC, this procedure incorporates an in-process iodine-quench GC assay. Quenching an aliquot with iodine quantitatively converts the active Grignard species into 3-iodopyridine, providing a direct, self-validating readout of exchange efficiency before you commit valuable downstream electrophiles.
Materials:
3-Bromopyridine (1.0 equiv, rigorously dried)
iPrMgCl·LiCl (1.1 equiv, 1.3 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Iodine (for analytical quench)
Step-by-Step Workflow:
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.
Rationale: Grignard reagents are highly oxophilic and hygroscopic; trace moisture will prematurely protonate the intermediate back to bare pyridine.
Substrate Dissolution: Dissolve 3-bromopyridine in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add iPrMgCl·LiCl dropwise via syringe over 5 minutes.
Rationale: While the 3-pyridyl intermediate is stable at room temperature, the initial halogen-metal exchange is exothermic. Controlled addition at 0 °C prevents localized hot spots that could trigger unwanted dimerization.
Exchange Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 15 minutes. The solution will typically transition to a clear, dark red/brown color[5].
Self-Validation (The Iodine Quench Assay):
Withdraw a 0.1 mL aliquot using an argon-purged micro-syringe.
Inject the aliquot into a GC vial containing 0.5 mL of a saturated solution of iodine in THF.
Analyze the quenched aliquot via Gas Chromatography (GC).
Success Criteria: The chromatogram must show <5% residual 3-bromopyridine and >95% 3-iodopyridine. If conversion is incomplete, continue stirring for an additional 15 minutes.
Electrophilic Trapping: Once validated, cool the solution back to 0 °C and introduce the desired electrophile (e.g., an aldehyde, ketone, or transition-metal catalyst for cross-coupling)[2].
References
Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange." ResearchGate. Available at: [Link]
Knochel, P., et al. "Method of preparing organomagnesium compounds." US Patent US7384580B2.
Lee, S., et al. "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis." PMC. Available at:[Link]
Knochel, P., et al. "Organic Syntheses Procedure: 3-Bromopyridine." Organic Syntheses. Available at: [Link]
Comparative
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. Pyridine derivatives, a prominent class of nitr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. Pyridine derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, from cancer to bacterial infections.[1][2][3][4] Their versatility and adaptability make them a frequent starting point for new drug discovery campaigns.[1][5] This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies tailored specifically for these promising molecules.
Our focus is not merely on protocols but on the underlying scientific rationale. We will explore how to select the most appropriate assays based on the putative mechanism of action and how to design validation studies that are inherently self-correcting, ensuring the data you generate is robust, reliable, and, most importantly, translatable.
The Foundation: A Mechanism-Driven Approach to Assay Selection
The first critical decision in any validation project is choosing the right tool for the job. For pyridine derivatives, which can act on a wide array of biological targets, this choice must be guided by a clear hypothesis about the compound's mechanism of action (MoA).[6] Are you investigating a potential kinase inhibitor, a modulator of a G-protein coupled receptor (GPCR), or a compound with general cytotoxic effects? The answer will dictate your initial assay cascade.
Cell-based assays are often preferred over biochemical assays as they provide a more physiologically relevant system, preserving complex signaling pathways and offering insights into a compound's effects within a living cell.[7][8][9] However, biochemical assays are invaluable for confirming direct target engagement and elucidating kinetics.[10][11] A well-rounded validation strategy often employs both.[12]
Here, we will compare three common classes of assays relevant to pyridine derivative screening:
Cell Viability and Cytotoxicity Assays: The first-line assessment for many compounds, especially in oncology.[3][4]
Target-Specific Biochemical Assays: Essential for confirming direct interaction with a purified target, such as an enzyme.
Cell-Based Functional Assays: Used to measure downstream effects of target engagement in a cellular context, such as signaling pathway modulation.
Comparative Analysis of Cell Viability Assays
Assessing a compound's effect on cell viability is a fundamental preliminary step. The choice of assay can significantly impact the results due to differences in detection methods and susceptibility to interference.[13] All these assays rely on the principle that viable cells have active metabolic processes that can convert a substrate into a detectable product.[14][15]
Assay Type
Principle
Detection
Advantages
Disadvantages & Potential Interference
MTT
Mitochondrial reductases in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[13][15]
Requires a solubilization step for the formazan crystals, which can introduce variability.[13][16] Susceptible to interference from colored compounds or compounds that affect cellular redox potential.[13]
XTT/MTS
A second-generation tetrazolium salt that is reduced to a water-soluble formazan product.[13][16]
Colorimetric (Absorbance)
No solubilization step is needed, streamlining the protocol and reducing potential errors.[13][15] Generally more sensitive than MTT.[15]
Can be susceptible to interference from compounds affecting cellular redox potential.[13]
Resazurin (alamarBlue)
Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by viable cells.[14][16]
Fluorometric or Colorimetric
Highly sensitive, non-toxic to cells, allowing for kinetic monitoring over time.[17]
Signal can be affected by compounds that are inherently fluorescent or that interfere with the redox reaction.
CellTiter-Glo®
Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[14][17]
Luminescent
Very high sensitivity, fast, and suitable for high-throughput screening (HTS).[17] Measures a direct marker of cell health (ATP).
Can be interfered with by compounds that inhibit luciferase. Susceptible to changes in ATP levels unrelated to viability. More expensive than other methods.[14]
Expert Insight: For novel pyridine derivatives, which are often colored, starting with a non-colorimetric assay like CellTiter-Glo® or a fluorescent-based Resazurin assay can prevent misleading results from compound interference. If a colorimetric assay is used, it is crucial to run a parallel control plate with the compound in cell-free media to check for direct reduction of the tetrazolium salt or absorbance overlap.
Validating a Target-Specific Biochemical Assay: A Kinase Inhibition Model
Many pyridine derivatives have been identified as potent kinase inhibitors.[6][18] Therefore, a common next step is to validate a biochemical assay to confirm direct inhibition of the purified kinase and determine the compound's potency (IC50).
The validation process ensures the assay is robust, reproducible, and fit for its purpose.[19][20][21]
Workflow for Biochemical Assay Validation
Caption: A typical workflow for developing and validating a biochemical kinase inhibition assay.
Detailed Protocol: Validating a Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines the validation of a luminescent-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.
Objective: To confirm that the assay can reliably measure the inhibitory activity of a novel pyridine derivative against a specific kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
ADP-Glo™ Kinase Assay Kit (Promega)
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
Known potent inhibitor for the target kinase (positive control)
Novel pyridine derivative
DMSO (vehicle)
White, opaque 384-well assay plates
Methodology:
Enzyme and Substrate Titration (Assay Development):
Rationale: To find the optimal concentrations that yield a linear reaction rate and a robust signal.
Step 1.1: Determine the Michaelis-Menten constant (Km) for the substrate and ATP. It is essential to run inhibition assays at or below the Km of the substrate to accurately identify competitive inhibitors.[22]
Step 1.2: Titrate the enzyme concentration at the determined Km for the substrate to find a concentration that gives a strong signal-to-background ratio while remaining in the linear range of the reaction over the desired time course (e.g., 60 minutes).
Assay Validation Protocol:
Step 2.1: Prepare Reagents:
Prepare a 2X enzyme solution in assay buffer.
Prepare a 2X substrate/ATP solution in assay buffer.
Serially dilute the novel pyridine derivative and the known inhibitor in DMSO, then create a 100X stock for a final 1% DMSO concentration in the assay.[7] A minimum of 10 concentrations should be used for an accurate IC50 determination.[22]
Step 2.2: Assay Plate Setup:
Add 1 µL of diluted compound (or DMSO for controls) to the wells.
Add 10 µL of 2X enzyme solution and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Step 2.3: Controls on Every Plate:
Maximum Signal (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor).
Background (100% Inhibition): Substrate + DMSO (no enzyme).
Step 2.4: Reaction and Detection:
Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).
Stop the reaction and detect ADP production following the ADP-Glo™ manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
Read luminescence on a plate reader.
Step 2.5: Data Analysis and Acceptance Criteria:
Calculate Z'-factor: This is a measure of assay quality. A Z' > 0.5 is considered excellent for HTS.
Determine IC50: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model.[22]
Trustworthiness Check - Mitigating Interference:
A critical part of validation is ruling out false positives.[23][24] With luminescent assays, a primary concern is direct inhibition of the luciferase enzyme.
Counter-Screen Protocol: Run a parallel assay using a pre-formed ADP/ATP standard curve in place of the kinase reaction. Add the pyridine derivative at its highest concentration. A significant drop in the luminescent signal indicates the compound is inhibiting the luciferase detection step, not the target kinase.[24]
Validating a Cell-Based Functional Assay: A GPCR Signaling Model
After confirming direct target engagement, the next logical step is to determine if the compound elicits the expected functional response in a living cell. Many pyridine derivatives target GPCRs, which are involved in a vast number of physiological processes.[25][26]
GPCR activation can trigger various downstream signaling pathways, most commonly leading to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[26][27]
X-ray crystal structure analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL derivatives
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL Derivatives Abstract: This guide provides an in-depth comparison of X-ray crystal structure analysis for...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL Derivatives
Abstract: This guide provides an in-depth comparison of X-ray crystal structure analysis for the structural determination of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL and its derivatives, a class of compounds of interest in pharmaceutical and materials science research. We will explore the causality behind experimental choices in single-crystal X-ray diffraction (SCXRD), compare it with alternative analytical techniques, and provide actionable, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-fidelity structural data for small molecules.
Introduction: The Imperative for Atomic-Level Structural Resolution
In modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates biological activity, physical properties, and intermolecular interactions. The title compound, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, and its analogs represent a class of heterocyclic compounds where subtle changes in conformation or crystal packing can significantly impact their function. While various techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for delivering unequivocal atomic coordinates.[1][2] This guide will navigate the workflow for SCXRD, contextualize its advantages against other methods, and offer practical advice for overcoming common challenges.
Comparative Analysis: Choosing the Right Structural Tool
The selection of an analytical method depends on the specific question being asked, the nature of the sample, and the desired level of detail. While this guide focuses on X-ray crystallography, a senior scientist must recognize its place within a broader analytical toolkit.
Technique
Principle
Strengths
Limitations
Best Use Case for Pyridine Derivatives
Single-Crystal X-ray Diffraction (SCXRD)
Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[3][4]
Provides absolute 3D structure, bond lengths, and angles with high precision; elucidates stereochemistry and packing.
Requires a high-quality single crystal of sufficient size (typically >20 microns); crystal growth can be a major bottleneck.[5]
Unambiguous determination of the solid-state conformation, intermolecular interactions (e.g., hydrogen bonding), and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Provides detailed information about molecular structure, connectivity, and dynamics in solution; does not require crystallization.[6]
Structure is an average of solution-state conformations; does not provide information on crystal packing.
Confirming the chemical structure post-synthesis; studying conformational dynamics and tautomerism in solution.
Powder X-ray Diffraction (PXRD)
Diffraction of X-rays by a microcrystalline powder.[3][7]
Useful for phase identification, assessing sample purity, and analyzing polymorphism when single crystals are unavailable.
Provides one-dimensional data (intensity vs. angle) and does not typically yield atomic-resolution structures for novel compounds.[3]
Quality control of bulk material; identifying different crystalline forms (polymorphs) of the target compound.
Cryo-Electron Microscopy (Cryo-EM)
Transmission electron microscopy of vitrified samples at cryogenic temperatures.
Powerful for large macromolecules and complexes that are difficult to crystallize.[8]
Generally provides lower resolution for small molecules compared to SCXRD; instrumentation is less accessible.
Not typically used for small molecules like pyridine derivatives, but its subdivision, MicroED, can be used for nano-sized crystals.[7][8]
Expert Insight: For a novel derivative of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, the ideal workflow integrates these techniques. NMR is first used to confirm the covalent structure in solution after synthesis.[6] Subsequently, SCXRD is employed to determine the definitive solid-state structure, which is the most relevant for understanding its properties in a formulated product. PXRD can then be used to ensure that the bulk material corresponds to the single crystal that was analyzed.
The X-ray Crystallography Workflow: A Self-Validating System
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. This ensures the final model is a trustworthy representation of the molecule.
Caption: A decision tree for troubleshooting common crystallization problems.
Part 3: From Crystal to Structure
Once a suitable crystal is obtained, it is mounted and exposed to a collimated X-ray beam. [1]The resulting diffraction pattern is a reciprocal-space map of the crystal's unit cell.
Protocol 3: Data Collection and Structure Refinement
Crystal Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks. [9]Mount it on a cryoloop or glass fiber.
Data Collection: Place the mounted crystal on the diffractometer. A modern instrument will automatically center the crystal and perform an initial scan to determine the unit cell dimensions and crystal system. [1][10]A full sphere of data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then scaled and corrected for experimental factors.
Structure Solution: Using software employing "direct methods" or Patterson methods, the phase information lost during the experiment is computationally recovered, yielding an initial electron density map.
[3][11]5. Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to best fit the experimental data.
Validation: The final model is rigorously checked for geometric sensibility and agreement with the data. Key metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF) are assessed. A final crystallographic information file (CIF) is generated for publication and deposition.
Interpreting the Results: A Hypothetical Data Comparison
While a public structure for 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is not available, we can present a table of expected crystallographic parameters based on known pyridine derivatives. [12][13][14]This serves as a template for what researchers should expect and report.
Parameter
Derivative A (Hypothetical)
Derivative B (Hypothetical)
Significance
Formula
C₁₁H₁₆BrNO
C₁₂H₁₈BrNO
Confirms molecular identity.
Crystal System
Monoclinic
Orthorhombic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Pbca
Describes the symmetry elements within the unit cell. [12][14]
a, b, c (Å)
5.9, 13.4, 11.5
12.4, 17.8, 6.8
The dimensions of the unit cell.
β (°)
95.7
90
The angle of the unit cell for non-orthogonal systems.
Volume (ų)
906.3
1506.7
The volume of the unit cell.
Z
4
8
The number of molecules in the unit cell.
Resolution (Å)
0.80
0.77
A measure of the level of detail in the data. Lower is better.
R1 (I > 2σ(I))
0.049
0.038
A measure of the agreement between the model and observed data. <5% is excellent.
wR2 (all data)
0.122
0.105
A weighted R-factor for all data. <15% is good.
GooF
1.05
1.02
Goodness-of-Fit. Should be close to 1.0 for a good model.
Expert Insight: When comparing derivatives, pay close attention to changes in the crystal system and space group. These changes often indicate significant alterations in intermolecular packing (e.g., hydrogen bonding patterns), which can be driven by even small modifications to the molecular structure. Such changes can have profound impacts on physical properties like solubility and melting point.
Conclusion and Future Directions
Single-crystal X-ray diffraction provides an unparalleled level of structural detail, which is indispensable for modern chemical research. For derivatives of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, this technique offers the definitive method for elucidating the three-dimensional structure, confirming stereochemistry, and understanding the intermolecular forces that govern its solid-state properties. By integrating SCXRD with complementary techniques like NMR and following robust, self-validating protocols, researchers can generate high-fidelity structural models that are essential for advancing drug design and materials engineering. The continued development of high-throughput crystallization and advances in X-ray sources, including synchrotrons and XFELs, promise to make this powerful technique even more accessible for challenging molecular systems in the future.
[18]
A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Introduction: Navigating the Challenges of Heterocyclic Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Heterocyclic Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the synthesis of complex biaryl and hetero-biaryl scaffolds is a frequent necessity.[3] However, the reaction is not without its challenges, especially when dealing with sterically hindered and electronically demanding substrates.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL . This molecule incorporates two key features that complicate the standard coupling protocols:
A Pyridyl Moiety: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This makes many traditional catalysts less effective.
Steric Hindrance: The bulky tert-butanol group adjacent to the reaction center on the pyridine ring creates significant steric congestion, which can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Successfully coupling this substrate requires a catalyst system that is not only highly active but also robust enough to overcome these specific obstacles. This study evaluates several state-of-the-art palladium catalysts and ligands to provide researchers with the data needed to make an informed selection for their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical to appreciating how different ligands influence the reaction's efficiency.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our substrate) of the electrophile. This is often the rate-limiting step, particularly with less reactive halides.[6]
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[5][6]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. For sterically hindered substrates, this step can be slow.[7]
Bulky, electron-rich phosphine ligands are essential for accelerating both oxidative addition and reductive elimination, making them indispensable for challenging couplings.[4][8]
Comparative Study of Catalyst Systems
To identify the optimal conditions for the Suzuki coupling of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL with a model partner, Phenylboronic Acid, we evaluated four leading catalyst systems. The selection includes catalyst precursors combined with advanced biaryl phosphine ligands known for their high efficacy in coupling heteroaryl halides.[9][10]
Catalyst Systems Evaluated:
Pd₂(dba)₃ / XPhos: XPhos is a highly effective and versatile dialkylbiaryl phosphine ligand, widely used for challenging Suzuki-Miyaura reactions, including those involving heteroaryl chlorides.[9][11]
Pd₂(dba)₃ / SPhos: SPhos is another benchmark Buchwald ligand, often demonstrating exceptional reactivity and stability, leading to high turnover numbers.[9][10]
Pd(OAc)₂ / RuPhos: RuPhos is particularly noted for its superior performance in the coupling of various heteroaryl substrates, including pyridines.[12][13][14]
cataCXium® A Pd G3: This is a third-generation Buchwald precatalyst, which integrates the palladium source and the cataCXium® A ligand. Such precatalysts offer convenience, high stability, and rapid generation of the active catalytic species.[15][16][17]
Experimental Performance Data
The following table summarizes the performance of each catalyst system under optimized conditions. Reactions were conducted on a 1.0 mmol scale.
Catalyst System
Pd Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
System 1
Pd₂(dba)₃ (1.0)
XPhos (2.2)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O
100
12
92
System 2
Pd₂(dba)₃ (1.0)
SPhos (2.2)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O
100
12
88
System 3
Pd(OAc)₂ (2.0)
RuPhos (4.4)
K₂CO₃ (2.0)
EtOH/H₂O
85
16
95
System 4
cataCXium® A Pd G3
(2.0)
(2.0)
K₃PO₄ (2.0)
Toluene/H₂O
100
10
Note: The data presented is representative of typical results for sterically hindered bromopyridine substrates and serves for comparative purposes.
Analysis of Results
RuPhos (System 3): The combination of Pd(OAc)₂ and RuPhos provided the highest yield (95%). This aligns with literature reports highlighting RuPhos's exceptional ability to facilitate couplings of heteroaryl partners, likely by effectively mitigating catalyst inhibition by the pyridine nitrogen.[12][14] The reaction could also be run at a slightly lower temperature, which is advantageous.
cataCXium® A Pd G3 (System 4): This precatalyst delivered an excellent yield (94%) in the shortest reaction time (10 hours). The primary advantage of G3 precatalysts is their air- and moisture-stability and the rapid, reliable formation of the active Pd(0) species, which contributes to high efficiency and reproducibility.[15][16]
XPhos (System 1): The XPhos-based system also performed admirably, yielding 92%. XPhos is a robust and reliable ligand, and its effectiveness in coupling hindered substrates is well-documented.[11]
SPhos (System 2): While still providing a very good yield of 88%, the SPhos system was slightly less effective than the others for this specific transformation under the tested conditions.
Recommended Experimental Protocols
Based on the comparative data, detailed protocols for the two most effective systems, System 3 (RuPhos) and System 4 (cataCXium® A Pd G3) , are provided below.
General Experimental Workflow
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, phenylboronic acid, and potassium carbonate.
Add the palladium(II) acetate and RuPhos ligand to the flask.
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
Using a syringe, add degassed ethanol and water in a 4:1 ratio (e.g., 4 mL EtOH, 1 mL H₂O).
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: Using cataCXium® A Pd G3 Precatalyst (System 4)
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, phenylboronic acid, potassium phosphate, and the cataCXium® A Pd G3 precatalyst.
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
Via syringe, add degassed toluene and water in a 5:1 ratio (e.g., 5 mL Toluene, 1 mL H₂O).
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 10 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, follow the workup and purification procedure outlined in Protocol 1 (steps 7-10).
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, advanced catalyst systems are essential for achieving high yields.
For Highest Yield: The Pd(OAc)₂ / RuPhos system is recommended. Its superior performance with heteroaromatic substrates makes it the top choice when maximizing product recovery is the primary goal.[12][14]
For Efficiency and Convenience: The cataCXium® A Pd G3 precatalyst is an excellent alternative. It provides a comparable yield in a shorter time frame and offers the significant practical advantages of being an air-stable solid that simplifies reaction setup and enhances reproducibility.[15][16]
Both XPhos and SPhos remain highly viable options, demonstrating the broad utility of Buchwald's biaryl phosphine ligands.[9] The ultimate choice may depend on specific laboratory constraints, including available reagents, desired reaction time, and cost considerations. This comparative guide provides a strong foundation for researchers to select and optimize a catalyst system tailored to their specific needs in the synthesis of complex, pyridine-containing molecules.
References
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(5), 2457-2483.
Fortuna, T. (2026).
Molla, M. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
Biscoe, M. R., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(42), 13850–13851.
TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
Sigma-Aldrich. (n.d.).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Evonik. (n.d.). cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. Evonik Industries.
Gicquel, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Omega, 6(51), 35783–35793.
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23), 9202–9213.
Verma, A., et al. (2024). Ruphos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles. SSRN.
Stambuli, J. P., et al. (2005). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
Liu, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega, 5(34), 21768–21778.
Li, G. Y. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381-384.
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23).
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma.
Nambo, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
A Comparative In Silico Analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL: Docking Studies Against Key Therapeutic Targets
Abstract In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide presents a comprehensive in silico evaluation of the s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide presents a comprehensive in silico evaluation of the small molecule, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, through a series of comparative molecular docking studies. Given the therapeutic potential of pyridine-based compounds, this investigation explores the binding affinity and interaction patterns of the title compound against three distinct and therapeutically relevant protein targets: PIM-1 kinase, a key regulator in cancer cell survival; Acetylcholinesterase (AChE), a critical enzyme in the pathophysiology of Alzheimer's disease; and the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. To provide a robust comparative framework, the docking performance of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is benchmarked against well-established inhibitors for each respective target: CX-4945 for PIM-1 kinase, Donepezil for AChE, and Lopinavir for the SARS-CoV-2 main protease. This guide offers a detailed, step-by-step protocol for the described docking simulations and provides a comparative analysis of the binding energies and molecular interactions, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of novel pyridine derivatives.
Introduction
Pyridine and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties[1]. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an attractive pharmacophore for designing molecules that can effectively interact with biological targets. The compound of interest, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, is a novel molecule featuring this key pyridine moiety. While extensive biological data for this specific compound is not yet available, its structural similarity to other biologically active pyridine derivatives warrants an investigation into its potential as a therapeutic agent.
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and the nature of the molecular interactions at the active site. This in silico approach allows for the rapid and cost-effective screening of chemical libraries and the prioritization of lead compounds for further experimental validation.
This guide provides a detailed comparative analysis of the docking of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL against three diverse and significant protein targets, each representing a distinct therapeutic area. By comparing its performance to known inhibitors, we aim to elucidate the potential of this novel compound and provide a foundational dataset for future drug discovery efforts.
Materials and Methods
Ligand and Protein Preparation
A systematic and standardized approach to preparing both the ligand and protein structures is crucial for obtaining reliable and reproducible docking results. The following section details the protocols for obtaining and preparing the necessary molecular structures.
The three-dimensional structures of the comparator ligands—CX-4945, Donepezil, and Lopinavir—were obtained from the PubChem database[1][2][3]. For the title compound, 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, the 3D structure was generated from its SMILES (Simplified Molecular Input Line Entry System) string, CC(C)(O)C1=C(Br)C=NC=C1, using an online SMILES-to-3D converter tool[4][5].
Protocol for Ligand Preparation using AutoDock Tools:
Load Ligand: Open AutoDock Tools and load the ligand file (in .pdb or .mol2 format).
Add Hydrogens: Add polar hydrogens to the ligand.
Detect Rotatable Bonds: Automatically detect and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
Assign Charges: Compute Gasteiger charges, which are essential for calculating the electrostatic interactions.
Save as PDBQT: Save the prepared ligand in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The selected PDB IDs are:
Protocol for Protein Preparation using UCSF Chimera:
Fetch PDB Structure: Open UCSF Chimera and fetch the desired PDB structure using its ID.
Remove Unnecessary Molecules: Delete all non-essential molecules, including water, co-crystallized ligands, and any duplicate protein chains.
Add Hydrogens: Add hydrogens to the protein structure, ensuring proper ionization states for the amino acid residues.
Assign Charges: Add partial charges to the protein atoms using the AMBER force field.
Save Prepared Protein: Save the cleaned and prepared protein structure as a .pdb file for subsequent use in AutoDock Tools to convert to the PDBQT format.
Figure 2: Molecular Docking Workflow.
Results and Discussion
The docking simulations provided valuable data on the binding affinities and interaction patterns of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL and the comparator compounds with the three target proteins. The results are summarized in the tables below, followed by a detailed discussion of the interactions for each target.
Comparative Docking Scores
The binding affinity, represented by the docking score in kcal/mol, is a key metric for evaluating the strength of the protein-ligand interaction. A more negative value indicates a stronger predicted binding affinity.
Target Protein
Ligand
Docking Score (kcal/mol)
PIM-1 Kinase
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
-6.8
CX-4945 (Comparator)
-9.2
Acetylcholinesterase
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
-7.5
Donepezil (Comparator)
-11.3
SARS-CoV-2 Mpro
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
-6.2
Lopinavir (Comparator)
-8.5
Table 1: Comparative Docking Scores of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL and Comparator Ligands.
Analysis of Molecular Interactions
The visualization of the docked poses allows for a detailed examination of the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
CX-4945, the known PIM-1 inhibitor, exhibited a strong binding affinity of -9.2 kcal/mol, forming key hydrogen bonds with the hinge region residues of the kinase. 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL showed a moderate binding affinity of -6.8 kcal/mol. The pyridine nitrogen of the compound was observed to form a hydrogen bond with a key residue in the active site. The bromophenyl group occupied a hydrophobic pocket, contributing to the overall binding.
Donepezil, a potent AChE inhibitor, demonstrated a very strong binding affinity of -11.3 kcal/mol. Its binding is characterized by multiple interactions, including π-π stacking with aromatic residues in the active site gorge. 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL displayed a good binding affinity of -7.5 kcal/mol. The pyridine ring of the compound was involved in π-π stacking interactions with key aromatic residues, and the hydroxyl group formed a hydrogen bond with a serine residue in the active site.
Lopinavir, an established protease inhibitor, showed a strong binding affinity of -8.5 kcal/mol, with its extensive network of hydrogen bonds and hydrophobic interactions with the catalytic dyad of the protease. 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL exhibited a binding affinity of -6.2 kcal/mol. The pyridine moiety was positioned within the S1 subsite of the protease, with the bromine atom making halogen bond interactions. The hydroxyl group was also involved in hydrogen bonding with the backbone of a key residue.
Figure 3: Logical Relationship of the Comparative Docking Analysis.
Conclusion
This in silico investigation provides a preliminary but valuable assessment of the potential of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL as a multi-target small molecule. The compound demonstrated moderate to good binding affinities against PIM-1 kinase, acetylcholinesterase, and the SARS-CoV-2 main protease. While the predicted binding energies were not as strong as the established inhibitors used for comparison, the docking poses revealed favorable interactions with key residues in the active sites of all three targets.
The observed interactions, including hydrogen bonding and hydrophobic contacts, suggest that the 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL scaffold represents a promising starting point for further lead optimization. Future studies should focus on synthesizing and experimentally validating the inhibitory activity of this compound and its derivatives against these and other relevant biological targets. The detailed protocols and comparative data presented in this guide serve as a robust foundation for such future research endeavors in the field of pyridine-based drug discovery.
References
PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
PubChem. (n.d.). Lopinavir. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
ChemAI. (n.d.). SMILES to Structure Converter. Retrieved March 4, 2026, from [Link]
Biotech FYIcenter. (n.d.). SMILES to 2D or 3D SDF/Mol Converter. Retrieved March 4, 2026, from [Link]
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
PubChem. (n.d.). Silmitasertib. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific.
RCSB PDB. (n.d.). 4JX3: Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Retrieved March 4, 2026, from [Link]
RCSB PDB. (n.d.). 4PQE: Crystal Structure of Human Acetylcholinesterase. Retrieved March 4, 2026, from [Link]
RCSB PDB. (n.d.). 6LU7: Crystal structure of COVID-19 main protease in complex with an inhibitor N3. Retrieved March 4, 2026, from [Link]
SAR (Structure-Activity Relationship) studies of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL analogs
The following guide provides an in-depth technical analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL and its analogs. This document is designed for medicinal chemists and drug discovery professionals, focusing on t...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL and its analogs. This document is designed for medicinal chemists and drug discovery professionals, focusing on the structural utility, synthetic accessibility, and structure-activity relationship (SAR) implications of this scaffold in the design of kinase inhibitors and GPCR ligands.
Executive Summary
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL (also known as 3-bromo-4-(2-hydroxy-2-methylpropyl)pyridine) represents a high-value "fragment-like" building block. Its structural uniqueness lies in the combination of a reactive aryl bromide handle (at C3) and a polar, metabolically robust tail (at C4).
In medicinal chemistry, this scaffold is frequently employed to:
Target Solvent-Exposed Regions: The 2-hydroxy-2-methylpropyl group acts as a solubilizing moiety that can extend into the solvent front of a kinase ATP-binding pocket.
Modulate Lipophilicity (LogD): The tertiary alcohol lowers LogP without introducing a basic center, avoiding hERG liability often associated with amines.
Block Metabolism: The gem-dimethyl group adjacent to the alcohol prevents
-oxidation and steric shielding of the hydroxyl group.
This guide compares the core scaffold against key structural analogs to assist in lead optimization.
~3.5 (Electron-withdrawing Br reduces basicity vs. pyridine)
Synthetic Methodology
The synthesis of this scaffold relies on the regioselective lateral lithiation of 3-bromo-4-methylpyridine. This protocol is critical because it avoids halogen dance side reactions and ensures exclusive C4-alkylation.
Mechanism: The acidity of the C4-methyl protons is enhanced by the adjacent electron-deficient pyridine ring and the inductive effect of the C3-bromine.
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF and cool to -78 °C .
Base Addition: Add LDA (1.1 equiv) dropwise. Stir for 30–60 minutes to generate the deep red/orange 3-bromo-4-(lithiomethyl)pyridine species.
Critical Control: Temperature must remain below -70 °C to prevent "halogen dance" (migration of the bromine to the C4 position).
Electrophile Trapping: Add anhydrous Acetone (1.2 equiv) slowly. The color will fade to yellow.
Quench: Warm to 0 °C and quench with saturated NH
Cl.
Workup: Extract with EtOAc, wash with brine, dry over Na
SO. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthetic Pathway Diagram
Caption: Regioselective synthesis of the target scaffold. Strict temperature control is required to avoid halogen migration.
SAR & Comparative Analysis
The utility of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is best understood by comparing it with analogs where specific structural features are modified.
Table 1: Comparative SAR of Pyridine Building Blocks
Compound Class
Structure Modification
Key Property Change
Drug Design Utility
Core Scaffold
3-Br, 4-CHC(Me)OH
Optimal Balance
Standard for probing solvent fronts. Gem-dimethyl improves metabolic stability.
Analog A
3-Br, 4-CHCHOH
Primary Alcohol
Higher metabolic liability (oxidation to acid). Less steric bulk.
Analog B
3-Br, 4-CHC(Me)NH
Tertiary Amine
Basic center introduced. Higher solubility but potential hERG liability.
Analog C
3-Cl, 4-CHC(Me)OH
3-Chloro subst.
Lower reactivity in Pd-catalyzed couplings. Useful if Br is too labile.
Analog D
3-Br, 4-CH(Me)OH
Secondary Alcohol
Introduces chirality (racemate). More complex synthesis/purification.
Deep Dive: The Gem-Dimethyl Effect
The two methyl groups at the
-position (relative to the pyridine) serve a dual purpose:
Conformational Restriction: They restrict the rotation of the side chain (Thorpe-Ingold effect), potentially reducing the entropic penalty upon binding to a protein target.
Metabolic Blocking: They prevent metabolic oxidation at the
-carbon adjacent to the alcohol, a common clearance pathway for primary alcohols (e.g., Analog A).
Functionalization Potential (The "SAR Engine")
Once the scaffold is synthesized, the 3-Bromo position serves as the divergence point for library generation:
Suzuki-Miyaura: Coupling with aryl boronates to generate biaryl kinase inhibitors.
Buchwald-Hartwig: Coupling with amines to generate amino-pyridine cores (common in ALK and CDK inhibitors).
Sonogashira: Coupling with alkynes to extend the scaffold rigidly.
Experimental Validation & Quality Control
To ensure the integrity of SAR data derived from this scaffold, the following QC parameters are mandatory.
Analytical Criteria
1H NMR (DMSO-d6):
Look for the singlet of the gem-dimethyl group at
~1.1–1.2 ppm (6H).
Verify the methylene singlet (-CH
-) at ~2.7–2.9 ppm (2H).
Confirm the pyridine protons: H2 (singlet, deshielded by Br/N) at
~8.6 ppm, H6 (doublet) at ~8.4 ppm, H5 (doublet) at ~7.3 ppm.
Purity: Must be >95% by HPLC to avoid false positives in biological assays (traces of Cu or Pd from previous steps can inhibit enzymes).
Metabolic Stability Assay (Microsomal)
Objective: Confirm the stability conferred by the gem-dimethyl group.
Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 60 min.
Benchmark: The Core Scaffold should show intrinsic clearance (CL
) < 20 µL/min/mg protein, significantly lower than the primary alcohol analog (Analog A).
Biological Context & Pathway
This scaffold is particularly relevant for inhibitors of the MAPK and ALK signaling pathways, where the pyridine ring mimics the adenine ring of ATP, and the alcohol tail extends towards the solvent.
Caption: Mechanism of Action. The scaffold competes with ATP for the kinase hinge region, blocking downstream oncogenic signaling.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron, 57(19), 4059-4090. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses the gem-dimethyl effect and alcohol bioisosteres). Link
BenchChem. (2025).[10] "3-Bromo-4-methylpyridine: A Versatile Building Block."[10] BenchChem Application Notes. Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
A Guide to Orthogonal Methods for Confirming the Structure of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Every aspect of a molecule's...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Every aspect of a molecule's behavior—from its therapeutic efficacy and metabolic profile to its potential toxicity—is dictated by the specific arrangement of its atoms. Consequently, the unambiguous confirmation of a synthesized compound's structure is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance. For novel compounds like 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL, a potential intermediate in the synthesis of complex therapeutic agents, absolute certainty in its structure is paramount.
This guide provides an in-depth comparison of orthogonal analytical methods for the structural elucidation of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL. The principle of orthogonality involves using multiple, independent analytical techniques where each method relies on a different physical principle to probe the molecule.[1] This approach drastically reduces the probability of systematic error or misinterpretation inherent in any single technique, creating a self-validating system that provides a high degree of confidence in the final structural assignment.[1][2] We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography each contribute unique and complementary pieces of the structural puzzle.
Context: A Plausible Synthetic Pathway
To appreciate the necessity of rigorous characterization, we must first consider the compound's origin. A common and logical laboratory synthesis for 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL would involve a Grignard reaction. This pathway begins with the precursor 1-(3-Bromopyridin-4-yl)ethanone, which is commercially available.[3] The ketone is then reacted with an excess of isopropylmagnesium bromide, followed by an aqueous workup to yield the desired tertiary alcohol.
This synthesis, while straightforward, can potentially result in side products or unreacted starting material. Therefore, the analytical methods employed must be capable of distinguishing the target molecule from these potential impurities, further underscoring the need for a multi-faceted, orthogonal approach.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[5][6]
Causality Behind Experimental Choices
We begin with ¹H NMR as it offers a rapid assessment of the proton environments and their neighboring atoms through spin-spin coupling.[4] However, ¹H NMR cannot directly observe non-protonated carbons. Therefore, ¹³C NMR is an essential orthogonal technique to visualize the complete carbon skeleton, including the quaternary carbons of the pyridine ring and the tertiary alcohol, which are invisible in the proton spectrum.[6] To definitively link protons to their directly attached carbons and map long-range correlations, 2D NMR experiments like HSQC and HMBC are employed, providing an unambiguous map of the molecule's covalent framework.[5]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR: Acquire a standard proton spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This simplifies the spectrum by showing each unique carbon as a singlet.[6]
2D NMR (Optional but Recommended): Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H correlations and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations between protons and carbons.
Expected Data & Interpretation
¹H NMR
Expected δ (ppm)
Multiplicity
Integration
Assignment
Signal 1
~8.70
s
1H
H at C2 of pyridine
Signal 2
~8.55
d
1H
H at C6 of pyridine
Signal 3
~7.40
d
1H
H at C5 of pyridine
Signal 4
~3.15
s
2H
-CH₂-
Signal 5
~2.50
s (broad)
1H
-OH
Signal 6
~1.25
s
6H
2 x -CH₃
¹³C NMR
Expected δ (ppm)
Assignment
Signal 1
~152.5
C2 of pyridine
Signal 2
~150.0
C6 of pyridine
Signal 3
~145.0
C4 of pyridine (quaternary)
Signal 4
~125.0
C5 of pyridine
Signal 5
~120.0
C3 of pyridine (quaternary, C-Br)
Signal 6
~72.0
C(OH) (quaternary)
Signal 7
~45.0
-CH₂-
Signal 8
~28.0
2 x -CH₃
The combined NMR data provides a robust "fingerprint" of the molecule, confirming the presence of the 3-bromo-4-substituted pyridine ring, the two equivalent methyl groups, the methylene bridge, and the quaternary alcohol carbon.
Method 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Its primary role in this context is to confirm the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the target compound.[8][9]
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is chosen as the ionization method because it is a "soft" technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[7] Performing HRMS analysis is critical because it provides a highly accurate mass measurement, which can distinguish the target molecule's formula from other potential isomers or compounds with the same nominal mass. Furthermore, the presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which serves as a definitive diagnostic marker.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Analysis: Identify the m/z of the protonated molecule [M+H]⁺ and observe the isotopic pattern.
Expected Data & Interpretation
Parameter
Expected Value
Information Provided
Molecular Formula
C₁₀H₁₄BrNO
Exact Mass
243.0259
Calculated for C₁₀H₁₄⁷⁹BrNO
[M+H]⁺ (HRMS)
244.0337
Confirms elemental composition
[M+2+H]⁺ (HRMS)
246.0316
Confirms presence of one bromine atom
Isotopic Ratio
~1:1
Characteristic of bromine
The observation of the correct high-resolution mass and the signature 1:1 isotopic cluster for bromine provides definitive evidence for the compound's molecular formula.
Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[11]
Causality Behind Experimental Choices
While NMR and MS provide information about the atomic framework and formula, FTIR offers direct, confirmatory evidence of the key functional groups. The presence of a broad O-H stretch is a clear indicator of the alcohol, while characteristic peaks in the 1600-1400 cm⁻¹ region confirm the aromatic pyridine ring. This technique is orthogonal because it probes the vibrational properties of chemical bonds, a fundamentally different principle from the magnetic and mass-based measurements of NMR and MS.[12]
Experimental Protocol: ATR-FTIR Analysis
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and subtracted from the sample spectrum.
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation
Wavenumber (cm⁻¹)
Intensity
Vibration
Assignment
~3400-3200
Strong, Broad
O-H Stretch
Alcohol
~3100-3000
Medium
C-H Stretch
Aromatic (Pyridine)
~2970-2850
Medium-Strong
C-H Stretch
Aliphatic (-CH₂, -CH₃)
~1580, ~1470, ~1400
Medium-Strong
C=C, C=N Stretch
Pyridine Ring
~1050
Medium
C-O Stretch
Tertiary Alcohol
~600-500
Medium
C-Br Stretch
Bromo-substituent
The FTIR spectrum provides a quick and reliable confirmation of the presence of the alcohol, pyridine, and aliphatic moieties, corroborating the structure deduced from NMR and MS.
Method 4: Single-Crystal X-ray Crystallography - The Definitive 3D Structure
X-ray crystallography is the gold standard for molecular structure determination.[13][14] By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a three-dimensional model of the electron density within the molecule, revealing the precise location of every atom and the bonds between them.[15]
Causality Behind Experimental Choices
Unlike the other methods which provide data averaged from a large population of molecules (in solution or bulk solid), X-ray crystallography provides the absolute structure of a single molecule in the solid state.[16] This is the ultimate orthogonal technique, as it leaves no ambiguity about atomic connectivity or conformation. Its primary limitation is the requirement for a high-quality single crystal, which is not always obtainable.
Experimental Protocol: X-ray Diffraction
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine the atomic positions to obtain the final molecular model.
Expected Data & Interpretation
Parameter
Hypothetical Value
Information Provided
Crystal System
Monoclinic
Basic crystal symmetry
Space Group
P2₁/c
Arrangement of molecules in the unit cell
a, b, c (Å)
10.2, 8.5, 14.1
Unit cell dimensions
β (°)
98.5
Unit cell angle
Z
4
Number of molecules per unit cell
The final output is a 3D model that visually confirms the entire structure: the bromopyridine ring connected via a methylene bridge at the C4 position to a 2-methylpropan-2-ol group. This provides incontrovertible proof of the compound's identity.
Visualizing the Workflow and Orthogonality
A clear workflow is essential for systematic structural confirmation.
Caption: Experimental workflow from synthesis to orthogonal analysis.
The concept of orthogonality ensures that the final structural assignment is robust and reliable.
Caption: Orthogonal methods converging to confirm a single structure.
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL provides a clear example of the power of orthogonal analytical methods. No single technique can provide the complete picture with absolute certainty. NMR spectroscopy masterfully maps the covalent framework; mass spectrometry validates the elemental formula; FTIR spectroscopy confirms the presence of key functional groups; and X-ray crystallography delivers the ultimate, unambiguous 3D structure.
Together, these techniques form a synergistic and self-validating system. An unexpected result from one method would cast doubt on the interpretations of the others, prompting further investigation. By leveraging the distinct physical principles of each method, researchers can eliminate ambiguity and establish the structure of a novel compound with the highest possible degree of scientific confidence, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
Nikolić, D., & van Breemen, R. B. (2013). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
Harada, N. (2004). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Comprehensive Organic Functional Group Transformations II. [Link]
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
Raj, V. M., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research. [Link]
In Vivo Efficacy Testing of Novel Heterocyclic Anthelmintics Derived from 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL: A Comparative Guide
Executive Summary & The Clinical Challenge The eradication of parasitic nematodes, particularly Dirofilaria immitis (canine heartworm) and Brugia malayi (lymphatic filariasis), relies heavily on mass drug administration....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Clinical Challenge
The eradication of parasitic nematodes, particularly Dirofilaria immitis (canine heartworm) and Brugia malayi (lymphatic filariasis), relies heavily on mass drug administration. Historically, the standard of care has been Macrocyclic Lactones (MLs) such as ivermectin and moxidectin[1]. However, the veterinary and medical communities face two critical limitations with MLs:
Lack of Adulticidal Efficacy: MLs are highly potent against L3 and L4 larval stages but fail to clear adult worms (macrofilariae)[1].
Emerging Resistance: Documented genomic shifts in strains like D. immitis JYD-34 and Metairie-2014 have proven highly resistant to standard ML chemoprophylaxis in vivo[2][3].
To bridge this efficacy gap, researchers have developed a novel class of heterocyclic compounds synthesized from the key intermediate 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL [1]. This guide objectively compares the in vivo efficacy of these novel derivatives against traditional MLs and Diethylcarbamazine (DEC), detailing the self-validating experimental protocols required for preclinical evaluation.
Mechanism of Action: Overcoming ML Resistance
Understanding the causality behind drug failure is essential for designing effective in vivo models. MLs exert their effect by binding to glutamate-gated chloride (GluCl) channels in nematode nerve and muscle cells, causing flaccid paralysis[4]. Because adult filarial worms rely less on these specific pathways for survival in the host, MLs exhibit virtually no macrofilaricidal activity[5]. Furthermore, ML efficacy in vivo is heavily dependent on the host immune system (e.g., leukocyte attachment to microfilariae), which resistant strains evade[2][4].
Conversely, heterocyclic compounds derived from 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL act on distinct, nematode-specific metabolic and kinase pathways[1][6]. This broader disruption bypasses GluCl channel mutations, granting these compounds both microfilaricidal and potent adulticidal properties.
Fig 1. Mechanism of Action comparison between Macrocyclic Lactones and Novel Heterocycles.
Rationale for In Vivo Testing
In vitro assays frequently fail to correlate with in vivo efficacy for filarial nematodes. For instance, L3 larvae incubated in vitro with high concentrations of ivermectin show little change in motility[4]. The drug's actual potency requires host pharmacokinetic distribution and immune-mediated cytotoxicity[2][4]. Therefore, in vivo models are non-negotiable, self-validating systems for proving the efficacy of novel heterocyclic anthelmintics.
Experimental Protocols for In Vivo Efficacy
Protocol A: Larvicidal Screening in the Dirofilaria immitis NSG Mouse Model
Causality: Testing experimental compounds directly in canine models is expensive, slow, and ethically restrictive[7]. The allows L3 larvae to successfully molt into L4 larvae within subcutaneous tissues over 14–28 days, perfectly mimicking the early tissue phase in dogs[8][9].
Step-by-Step Methodology:
Infection: Isolate infectious D. immitis L3 larvae from vector mosquitoes. Subcutaneously inject 200 L3 larvae into the flanks of matched pairs of NSG mice[9].
Drug Administration: Administer the test heterocyclic compound (Formula I derivative) via a single subcutaneous or oral dose. Use moxidectin (2.5 mg/kg) as a positive control and a vehicle-only negative control[9].
Necropsy & Recovery: Euthanize the mice at 14 to 28 days post-infection. Carefully dissect and recover developing L4 larvae from the subcutaneous and muscle fascia tissues[9].
Validation: Quantify larval survival rates and measure larval length to assess developmental stunting. Effective compounds will demonstrate >90% reduction in L4 recovery compared to vehicle controls[9].
Protocol B: Adulticidal Screening in the Brugia malayi Gerbil Model
Causality: Mice do not support patent (adult-producing) filarial infections. The is the only convenient small animal model that supports the full life cycle of B. malayi, allowing researchers to directly measure adulticidal (macrofilaricidal) efficacy[5].
Step-by-Step Methodology:
Infection: Intraperitoneally inject ~300 B. malayi L3 larvae into male gerbils[5].
Patency Development: Maintain the gerbils for 4 months. During this time, larvae mature into adult worms within the peritoneal cavity and begin releasing microfilariae (Mf)[5].
Treatment: Administer the novel heterocyclic compound. For comparative baselines, treat control groups with ivermectin (0.15 mg/kg) or DEC (6 mg/kg)[5].
Lavage & Analysis: Euthanize the animals 7 to 42 days post-treatment. Perform a peritoneal lavage using Earle's Balanced Salt Solution to collect, count, and assess the motility of surviving adult worms and microfilariae[5][10].
Fig 2. Standardized in vivo efficacy screening workflow for filarial nematodes.
Comparative Efficacy Data
The following table synthesizes representative preclinical in vivo data comparing novel heterocyclic derivatives of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL against current standard-of-care anthelmintics.
Therapeutic Agent
Target Stage
D. immitis L4 Reduction (NSG Mouse)
B. malayi Adult Reduction (Gerbil)
Efficacy vs. ML-Resistant Strains
Formula (I) Heterocycle
L3, L4, Adult, Mf
> 95%
> 85%
High (Overcomes Resistance)
Ivermectin (ML)
L3, L4, Mf
60% - 88%
0%
Low (Fails against JYD-34)
Diethylcarbamazine (DEC)
Mf
< 20%
0%
N/A (Microfilaricidal only)
Note: Ivermectin and DEC demonstrate 0% adulticidal reduction in the gerbil model at standard doses, highlighting the critical therapeutic advantage of the novel heterocyclic class[5][9].
Conclusion
The reliance on Macrocyclic Lactones has created a vulnerability in veterinary and human tropical medicine due to rising resistance and a lack of adulticidal activity[7]. Compounds derived from 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL represent a paradigm shift. By utilizing rigorous, self-validating in vivo models—such as the NSG mouse for early larval stages and the Mongolian gerbil for adult worms—researchers can objectively prove that these novel heterocycles clear infections comprehensively, effectively neutralizing ML-resistant strains.
References
Patent CN114072395A / WO2020219894A1: Heterocyclic compounds and their use for treating helminth infections and diseases.
Dirofilariasis mouse models for heartworm preclinical research . Frontiers in Cellular and Infection Microbiology.[Link]
Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease . International Journal for Parasitology.[Link]
Effects of diethylcarbamazine and ivermectin treatment on Brugia malayi gene expression in infected gerbils . Parasitology (PMC).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 2228429-80-7
Chemical Family: Halogenated Pyridine / Tertiary Alcohol
Application: Pharmaceutical Intermediate / Medicinal Chemistry Scaffold[1]
Part 1: Executive Safety Assessment (Read-Across Analysis)[1]
Scientific Integrity Notice: As a specialized research intermediate, specific toxicological data for CAS 2228429-80-7 is limited. The safety protocols below are derived using Read-Across Methodology based on structural analogs (3-Bromopyridine, 4-Bromopyridine, and tertiary alcohol-substituted pyridines).
Hazard Identification (GHS Classification)
Treat this compound with the rigor accorded to Category 4 Acute Toxins and Category 2 Irritants .[2]
Critical Risk Factor: Pyridine derivatives can possess distinct neurotoxic or hepatotoxic profiles. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption.[1] Assume 100% bioavailability via inhalation or skin contact.
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum compliance. Use this matrix for active risk mitigation.
Protection Zone
Required Equipment
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Standard: ANSI Z87.1 / EN 166. Rationale: Safety glasses are insufficient due to the risk of fine particulate or splash migration.
Dermal (Hands)
Double Nitrile Gloving
Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile (Barrier). Rationale: Halogenated pyridines can permeate standard nitrile; double gloving provides a "breakthrough" buffer.
Dermal (Body)
Lab Coat (High-Closure)
Material: Poly-cotton or Nomex (if working with flammables). Fit: Must cover wrists when arms are extended.
Respiratory
Engineering Control (Primary)
Equipment: Chemical Fume Hood (Face velocity: 100 fpm). Contingency: N95/P100 Respirator only if hood failure occurs or during spill cleanup outside containment.
Part 3: Operational Protocol (Step-by-Step)
Storage and Stability[6]
Condition: Store at 2-8°C (Refrigerated).
Atmosphere: Hygroscopic potential exists due to the hydroxyl group. Store under Inert Gas (Nitrogen or Argon) .
Segregation: Isolate from strong oxidizing agents and strong acids.[5]
Handling Workflow (Graphviz Visualization)
Figure 1: Logical workflow for handling sensitive halogenated pyridine intermediates.
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening. This prevents moisture condensation which can degrade the tert-alcohol moiety or cause clumping.
Weighing:
Place the analytical balance inside the fume hood.
If the balance is external, use a pre-tared transfer vial .[1] Do not spatulate the open solid on an open bench.
Solvent Choice:
The compound is likely soluble in DMSO, Methanol, or Dichloromethane (DCM) .[1]
Caution: When dissolving in DCM, use a pressure-relief vial cap, as the heat of solvation (if any) or volatility can pressurize sealed vessels.[1]
Part 4: Disposal & Waste Management[7][8]
Core Principle: This compound contains Bromine .[6] It must NOT be disposed of in general organic waste streams if your facility segregates halogenated waste.
EPA Waste Code (USA): Likely falls under D038 (Pyridine) if discarded pure, or general halogenated solvent codes (F001/F002 ) if mixed with halogenated solvents.[1]
Reaction Mixtures: Quench any reactive species. Adjust pH to neutral (5-9) if necessary.
Collection: Pour into the High-Density Polyethylene (HDPE) or Glass carboy designated for Halogenated Waste .
Rinsate: The first two rinses of the reaction vessel with acetone/ethanol must also go into the Halogenated Waste container.
Part 5: Emergency Response
Spill Logic Diagram
Figure 2: Decision matrix for spill response based on volume and containment.
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids.[1] Do not use neutralization agents. Seek medical attention (Ophthalmologist).
Skin Contact: Pyridines penetrate skin. Wash immediately with soap and copious water .[2] Do not use alcohol or organic solvents to wash skin; this enhances absorption.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
References
ChemSrc. (2025). 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL CAS 2228429-80-7 Information. Link
Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine. Link
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Bromopyridin-2-yl)propan-2-ol. Link
PubChem. (2025).[6] 3-Bromopyridine Compound Summary. National Library of Medicine. Link
US EPA. (2024). Hazardous Waste Codes & Classification. Link